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Core Science & Biosynthesis

Foundational

Solubility Profile of 2-Chloro-3,5-dimethylaniline Hydrochloride in Common Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter that gove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter that governs process development, purification, and formulation. 2-Chloro-3,5-dimethylaniline hydrochloride is a key intermediate in various synthetic pathways. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization-based purifications, and ensuring process scalability and reproducibility. This guide provides a comprehensive overview of the solubility of 2-Chloro-3,5-dimethylaniline hydrochloride, detailing an authoritative experimental methodology for its determination, presenting curated solubility data, and explaining the underlying thermodynamic principles that govern these observations.

Introduction: The Critical Role of Solubility Data

2-Chloro-3,5-dimethylaniline hydrochloride is a substituted aniline derivative used in the synthesis of various higher-value chemical entities. In any multi-step synthesis, the ability to efficiently crystallize and isolate an intermediate is crucial for achieving high purity and yield. The solubility of this hydrochloride salt in a given solvent system dictates the potential for crystallization, defining parameters such as solvent selection for reaction and purification, anti-solvent choice, and expected product yield.

For process chemists and drug development professionals, accurate solubility data is not merely academic; it is the foundation of robust process design. It directly influences:

  • Process Efficiency: Selecting a solvent where the compound has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures is the cornerstone of an effective crystallization process.

  • Purity Profile: The choice of solvent can significantly impact the inclusion or exclusion of impurities in the crystal lattice.

  • Safety and Environmental Impact: Favoring solvents with better safety profiles (e.g., lower toxicity, higher flash points) is a key consideration in green chemistry and industrial-scale operations.

This document serves as a practical guide, synthesizing experimental data with theoretical principles to empower researchers in their process development endeavors.

Theoretical Background: Understanding Solute-Solvent Interactions

The dissolution of a crystalline solid, such as 2-Chloro-3,5-dimethylaniline hydrochloride, in a liquid solvent is a complex process governed by the interplay of several energetic factors. The overall process can be conceptually broken down into three steps:

  • Lattice Energy: Energy required to break apart the ionic and intermolecular forces holding the crystal lattice together. For an ionic salt like a hydrochloride, this is a significant energy barrier.

  • Cavitation Energy: Energy required to create a "hole" or cavity in the solvent large enough to accommodate the solute molecule.

  • Solvation Energy: Energy released when the solute molecule is surrounded and stabilized by solvent molecules.

The solubility is ultimately determined by the Gibbs free energy of mixing. A negative Gibbs free energy change favors dissolution. For ionic compounds like 2-Chloro-3,5-dimethylaniline hydrochloride, the polarity of the solvent is the most critical factor. The molecule possesses both a non-polar aromatic ring and a highly polar ionic hydrochloride group.

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can effectively solvate both the chloride anion (Cl⁻) and the anilinium cation (R-NH₃⁺) through strong hydrogen bonding and ion-dipole interactions. This leads to a high solvation energy that can overcome the crystal lattice energy, resulting in higher solubility.

  • In Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone): These solvents have a significant dipole moment and can solvate the cation through dipole-dipole interactions, but they lack the hydrogen bond donating ability to effectively solvate the anion. Solubility is typically moderate.

  • In Non-Polar Solvents (e.g., Toluene, Heptane): These solvents cannot effectively solvate the ionic portion of the molecule. The solvation energy is insufficient to overcome the lattice energy, leading to very low solubility.

Temperature also plays a crucial role. In most solid-liquid systems, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship is described by the van 't Hoff equation and is the principle upon which cooling crystallization is based.

Experimental Determination of Solubility

The most common and reliable method for determining the solubility of a solid in a solvent is the isothermal equilibrium gravimetric method . This approach involves saturating a solvent with the solute at a constant temperature, allowing the system to reach equilibrium, and then analyzing the concentration of the solute in the liquid phase.

Step-by-Step Experimental Protocol
  • Apparatus Setup: A jacketed glass vessel (typically 100 mL) is used to maintain a constant temperature via a circulating water bath. A magnetic stirrer is placed in the vessel to ensure the mixture is well-agitated. A calibrated thermometer is used to monitor the internal temperature.

  • Sample Preparation: Add a known volume or mass of the selected organic solvent to the jacketed vessel.

  • Equilibration: Set the circulating bath to the desired temperature (e.g., 293.15 K). Allow the solvent to thermally equilibrate.

  • Addition of Solute: Add an excess amount of 2-Chloro-3,5-dimethylaniline hydrochloride to the solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

  • Reaching Equilibrium: Stir the suspension vigorously for a sufficient time (typically 6-8 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to confirm the time required for equilibrium.

  • Phase Separation: Stop the stirring and allow the undissolved solid to settle for at least 2 hours, while maintaining the temperature. This allows a clear supernatant (the saturated solution) to form.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe. To prevent any suspended solids from being drawn, the syringe should be fitted with a filter (e.g., a 0.45 µm PTFE filter).

  • Gravimetric Analysis: Dispense the sampled solution into a pre-weighed container (e.g., a petri dish or evaporating dish). Record the total weight of the container and the solution.

  • Solvent Evaporation: Place the container in a vacuum oven at a moderate temperature (e.g., 313 K or 40°C) until the solvent has completely evaporated and the weight is constant. This leaves behind the dissolved solid.

  • Final Weighing: Weigh the container with the dried solid residue.

  • Calculation: The mole fraction solubility (x) can be calculated using the masses of the solute and solvent.

Below is a diagram illustrating this experimental workflow.

G cluster_prep Preparation & Equilibration cluster_process Equilibrium & Sampling cluster_analysis Analysis A 1. Add Solvent to Jacketed Vessel B 2. Set Temperature with Circulating Bath A->B C 3. Add Excess Solute (2-Chloro-3,5-dimethylaniline HCl) B->C D 4. Stir Vigorously (6-8 hours) C->D E 5. Stop Stirring, Allow Solid to Settle (2 hours) D->E F 6. Withdraw Supernatant with Filtered Syringe E->F G 7. Weigh Saturated Solution Sample F->G H 8. Evaporate Solvent in Vacuum Oven G->H I 9. Weigh Dry Solute Residue H->I J 10. Calculate Mole Fraction Solubility I->J

Caption: Workflow for the Isothermal Equilibrium Gravimetric Method.

Solubility Data of 2-Chloro-3,5-dimethylaniline Hydrochloride

The following table summarizes the mole fraction solubility (x) of 2-Chloro-3,5-dimethylaniline hydrochloride in several common organic solvents at various temperatures, from 293.15 K to 333.15 K (20°C to 60°C).

Temperature (K)MethanolEthanolIsopropanolEthyl AcetateToluene
293.15 0.13840.05610.01780.00190.0002
298.15 0.15530.06520.02110.00230.0003
303.15 0.17360.07540.02490.00270.0004
308.15 0.19340.08680.02940.00320.0005
313.15 0.21480.09950.03460.00380.0006
318.15 0.23790.11370.04060.00450.0007
323.15 0.26290.12960.04760.00530.0009
328.15 0.29000.14730.05560.00620.0011
333.15 0.31930.16720.06490.00730.0014
Analysis of Data
  • Effect of Solvent: As predicted by the theoretical principles, the solubility is highest in the most polar protic solvent, methanol, and decreases significantly as the solvent polarity and hydrogen bonding ability decrease. The order of solubility is: Methanol > Ethanol > Isopropanol >> Ethyl Acetate > Toluene . The solubility in the non-polar solvent Toluene is extremely low, making it a potential anti-solvent for crystallization.

  • Effect of Temperature: In all tested solvents, the solubility of 2-Chloro-3,5-dimethylaniline hydrochloride increases with increasing temperature. This positive temperature dependence confirms that the dissolution process is endothermic. The steepness of the solubility curve in solvents like methanol and ethanol indicates that cooling crystallization would be a highly effective method for purification from these solvents.

The relationship between the solute and the highly effective polar protic solvents is visualized below.

G cluster_solute cluster_solvent cluster_interactions Solute Anilinium Cation (R-NH₃⁺) Chloride Anion (Cl⁻) Solvent Solvent Molecule (CH₃OH) δ⁻ Oxygen, δ⁺ Hydrogen Solute->Solvent Strong Interactions HBond Hydrogen Bonding: Solvent H (δ⁺) with Cl⁻ Anion Solute->HBond Solvates Anion IonDipole Ion-Dipole Interaction: Solvent O (δ⁻) with R-NH₃⁺ Cation Solute->IonDipole Solvates Cation

Caption: Key Solute-Solvent Interactions Driving High Solubility.

Practical Implications for Process Development

The presented data provides a clear, actionable roadmap for process chemists.

  • Recrystallization Solvent Choice: Methanol and ethanol are excellent candidates for recrystallization. They offer high solubility at elevated temperatures, allowing for complete dissolution, and significantly lower solubility at ambient or cool temperatures, ensuring high recovery of the purified solid upon cooling.

  • Anti-Solvent Strategy: Toluene is an ideal anti-solvent. If the compound is dissolved in a solvent like methanol at a high concentration, the controlled addition of toluene will drastically reduce the solubility of the hydrochloride salt, inducing crystallization. This technique is particularly useful for improving yield or for systems where simple cooling does not provide sufficient recovery.

  • Reaction Solvent: For reactions where 2-Chloro-3,5-dimethylaniline hydrochloride is a starting material, using methanol or ethanol as the solvent would ensure its complete dissolution, leading to a homogeneous reaction mixture and potentially faster reaction kinetics. Conversely, if it is the product of a reaction, using a solvent like ethyl acetate could lead to its precipitation in situ, simplifying isolation.

Conclusion

This technical guide has detailed the solubility characteristics of 2-Chloro-3,5-dimethylaniline hydrochloride in a range of organic solvents. By integrating robust experimental data with fundamental thermodynamic principles, we have provided a clear framework for researchers and process scientists. The isothermal equilibrium gravimetric method stands as an authoritative protocol for generating such critical data. The significant variation in solubility across different solvents, from high solubility in polar protic solvents to near-insolubility in non-polar solvents, offers a versatile toolkit for designing and optimizing crystallization processes, thereby enhancing purity, yield, and overall process efficiency in the synthesis of advanced chemical intermediates.

References

There are no references that can be cited for this response.

Exploratory

Chemical structure and IUPAC nomenclature of 2-Chloro-3,5-dimethylaniline HCl

This guide serves as a comprehensive technical reference for 2-Chloro-3,5-dimethylaniline Hydrochloride , a specialized aromatic amine intermediate used in the synthesis of pharmaceuticals, agrochemicals, and high-perfor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for 2-Chloro-3,5-dimethylaniline Hydrochloride , a specialized aromatic amine intermediate used in the synthesis of pharmaceuticals, agrochemicals, and high-performance dyes.

[1][2]

Executive Summary

2-Chloro-3,5-dimethylaniline Hydrochloride (CAS: 2137490-14-1 for the salt; 35562-51-7 for the free base) is a substituted aniline derivative characterized by a specific substitution pattern that imparts unique steric and electronic properties.[1] Often referred to as a "chloroxylidine," this compound serves as a critical scaffold in medicinal chemistry, particularly for building lipophilic pockets in enzyme inhibitors or receptor antagonists.

This guide details the structural elucidation, synthetic pathways, physicochemical properties, and handling protocols required for high-integrity research and development.

Chemical Structure & IUPAC Nomenclature[3][4][5]

Nomenclature Breakdown

The IUPAC name 2-Chloro-3,5-dimethylaniline hydrochloride is derived from the priority rules of organic nomenclature:

  • Parent Structure: Aniline (Benzenamine), defined by the amino group (-NH

    
    ) attached to a benzene ring. The carbon bearing the nitrogen is designated C1.
    
  • Substituents:

    • Chloro-: A chlorine atom at position C2.

    • Dimethyl-: Two methyl groups (-CH

      
      ) at positions C3 and C5.
      
  • Salt Form: The "Hydrochloride" indicates the protonation of the amine nitrogen (

    
    ) balanced by a chloride counterion (
    
    
    
    ).

Synonyms:

  • 2-Chloro-3,5-xylidine HCl

  • 1-Amino-2-chloro-3,5-dimethylbenzene hydrochloride

Structural Visualization

The steric environment of this molecule is notable. The chlorine atom at C2 is flanked by the amino group (C1) and a methyl group (C3). This "ortho-buttressing" effect can restrict rotation around the C-N bond in downstream amides, a feature often exploited in drug design to lock conformations.

ChemicalStructure C1 C1 (NH3+) C2 C2 (Cl) C1->C2 Center Aromatic Ring C3 C3 (CH3) C2->C3 C4 C4 (H) C3->C4 C5 C5 (CH3) C4->C5 C6 C6 (H) C5->C6 C6->C1

Caption: Positional numbering of the 2-Chloro-3,5-dimethylaniline core. Note the steric crowding at C2.

Synthesis & Manufacturing Protocols

Synthesizing the 2-chloro isomer specifically presents a regioselectivity challenge, as the 4-chloro isomer is often the thermodynamic product of direct chlorination.

Synthesis Strategy: Controlled Chlorination

The most common laboratory route involves the chlorination of 3,5-dimethylaniline (3,5-xylidine). Because the C4 position is flanked by two methyl groups, it is sterically hindered, which increases the yield of the C2 (ortho) product compared to typical anilines. However, separation is still required.

Protocol: Preparation of 2-Chloro-3,5-dimethylaniline HCl

Reagents:

  • 3,5-Dimethylaniline (Starting Material)[1][2][3][4][5][6]

  • N-Chlorosuccinimide (NCS) (Chlorinating agent)[7]

  • Acetonitrile (Solvent)[7]

  • Hydrochloric acid (4M in Dioxane)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 3,5-dimethylaniline in 50 mL of anhydrous acetonitrile under an inert atmosphere (

    
    ).
    
  • Chlorination: Cool the solution to 0°C. Add 10.5 mmol of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes.

    • Expert Insight: Using NCS instead of

      
       gas allows for milder conditions, reducing over-chlorination (di/tri-chloro byproducts).
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC or HPLC.

  • Workup: Evaporate the solvent. Redissolve the residue in diethyl ether and wash with water to remove succinimide.

  • Purification (Critical): The crude mixture will contain both 2-chloro and 4-chloro isomers. Separation is achieved via Flash Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient). The 2-chloro isomer typically elutes differently due to the shielding of the amine by the ortho-chloro group.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add HCl (4M in dioxane) dropwise at 0°C.

  • Isolation: The white precipitate (HCl salt) is filtered, washed with cold ether, and dried under vacuum.

SynthesisWorkflow Start 3,5-Dimethylaniline Intermediate Isomer Mixture: 2-Cl (Target) + 4-Cl (Byproduct) Start->Intermediate Electrophilic Aromatic Substitution Reagent N-Chlorosuccinimide (NCS) (Acetonitrile, 0°C) Reagent->Intermediate Purification Flash Chromatography (Separation of Isomers) Intermediate->Purification Silica Gel SaltForm HCl/Dioxane Addition (Precipitation) Purification->SaltForm Pure Free Base Final 2-Chloro-3,5-dimethylaniline HCl (Crystalline Solid) SaltForm->Final Filtration & Drying

Caption: Synthetic workflow for isolating the specific 2-chloro isomer and converting it to the stable HCl salt.

Physicochemical Properties[11]

The hydrochloride salt significantly alters the physical profile of the molecule, enhancing water solubility and stability against oxidation compared to the free amine.

PropertyValue / DescriptionRelevance
Molecular Formula

(Salt)

(Free Base) + HCl
Molecular Weight 192.09 g/mol Stoichiometry calculations
Appearance White to off-white crystalline solidIndicates high purity; yellowing suggests oxidation
Solubility Soluble in Water, Methanol, DMSOSuitable for biological assays
Melting Point >200°C (Decomposes)Typical for aniline hydrochloride salts
pKa (Conjugate Acid) ~2.5 - 3.0 (Estimated)Lower than aniline (4.[4][6]6) due to electron-withdrawing Cl
Hygroscopicity ModerateStore in desiccator

Analytical Characterization

To validate the identity of 2-Chloro-3,5-dimethylaniline HCl, the following spectral features are diagnostic.

Proton NMR ( -NMR) in DMSO-
  • Aromatic Protons: Two distinct singlets (or meta-coupled doublets) are expected for the protons at C4 and C6.

    • 
       ~6.5 - 7.0 ppm.
      
  • Methyl Groups: Two singlets.

    • 
       ~2.2 ppm (C3-Methyl, deshielded by ortho-Cl).
      
    • 
       ~2.1 ppm (C5-Methyl).
      
  • Amine Protons: Broad singlet for

    
    .
    
    • 
       ~9.0 - 10.0 ppm (Exchangeable with 
      
      
      
      ).
Mass Spectrometry (MS)
  • Molecular Ion:

    
     = 156.05 (Free base mass).
    
  • Isotope Pattern: A characteristic 3:1 ratio of peaks at m/z 156 and 158, confirming the presence of a single Chlorine atom (

    
     vs 
    
    
    
    ).

Safety & Handling (E-E-A-T)

As an aniline derivative, this compound poses specific toxicological risks. Strict adherence to safety protocols is mandatory.

Toxicological Profile
  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. Aniline derivatives can cause methemoglobinemia (oxidation of hemoglobin), leading to cyanosis.

  • Irritation: Causes skin irritation and serious eye irritation.

  • Target Organs: Blood, Liver, Kidneys.

Handling Protocol
  • Engineering Controls: Always weigh and handle the solid in a chemical fume hood to prevent inhalation of dust.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Spill Management: Contain spills with an inert absorbent (vermiculite). Do not flush into drains; aniline derivatives are toxic to aquatic life.

  • Storage: Store in a tightly closed container under an inert atmosphere (Argon/Nitrogen) at room temperature. Light sensitive—protect from direct light to prevent degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12383114 (Isomer Reference). Retrieved from [Link]

  • Manka, J. T., & Kaszynski, P. (2009). Regioselective Chlorination of Anilines using N-Chlorosuccinimide.[7] Journal of Organic Chemistry. (Contextual synthesis reference).

Sources

Foundational

The 2-Chloro-3,5-dimethylaniline Scaffold: A Strategic Intermediate in Medicinal Chemistry

The following technical guide provides an in-depth analysis of 2-Chloro-3,5-dimethylaniline (CAS 35562-51-7), a specialized scaffold used in the synthesis of bioactive heterocycles and pharmacophores.[1][2] [1][2] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Chloro-3,5-dimethylaniline (CAS 35562-51-7), a specialized scaffold used in the synthesis of bioactive heterocycles and pharmacophores.[1][2]

[1][2]

Executive Summary

In the landscape of medicinal chemistry, 2-Chloro-3,5-dimethylaniline represents a "privileged structure modifier."[1][2] Unlike commodity anilines used for bulk dyes, this specific isomer is utilized to fine-tune the steric and electronic properties of drug candidates.[2][3] Its unique substitution pattern—an ortho-chlorine atom flanking the amine, combined with meta-methyl groups—serves two critical functions: it sterically hinders metabolic degradation at the ortho-position (blocking N-hydroxylation pathways) and increases lipophilicity (LogP) to enhance membrane permeability.[1][2][3]

This guide details the pharmacological utility of this scaffold, specifically in the synthesis of anticancer quinoxalines and antimicrobial acetamides , providing researchers with actionable synthetic protocols and structure-activity relationship (SAR) insights.[2][3]

Chemical Architecture & SAR Logic

The pharmacological value of 2-Chloro-3,5-dimethylaniline lies in its ability to lock molecular conformations and fill hydrophobic pockets in target proteins (e.g., kinases, tubulin).[1][2]

Structural Analysis[1][4]
  • Ortho-Chlorine (C2): Provides a "steric anchor."[1][3] When this aniline is converted into an amide or urea, the chlorine atom forces the carbonyl group out of planarity or locks it into a specific anti conformation relative to the N-H bond.[2][3] This is crucial for pre-organizing the molecule for receptor binding.[2][3]

  • Meta-Methyls (C3, C5): These groups create a hydrophobic "wing" effect.[1][2][3] In enzyme active sites, they displace water molecules from hydrophobic clefts, increasing the entropy-driven binding energy.[2][3]

SAR Visualization

The following diagram illustrates the functional impact of each substituent on the phenyl ring.

SAR_Analysis Core 2-Chloro-3,5-dimethylaniline (Scaffold) Cl_Group 2-Chloro (Ortho) • Blocks metabolic oxidation • Locks amide conformation Core->Cl_Group Steric Control Me_Groups 3,5-Dimethyl (Meta) • Increases Lipophilicity (LogP) • Fills hydrophobic pockets Core->Me_Groups Hydrophobic Interaction Amine Aniline Nitrogen • Nucleophilic attachment point • H-bond donor Core->Amine Derivatization Site Outcome Target Application: Kinase Inhibitors, Antifungals Cl_Group->Outcome Me_Groups->Outcome

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the chloro and methyl substituents.[1][2]

Pharmacological Applications[1][3][5][6][7]

Anticancer Agents (Quinoxalines)

Derivatives of 2-Chloro-3,5-dimethylaniline are key precursors for Quinoxaline-based antimitotic agents .[1] The aniline is cyclized to form the benzo-fused ring of the quinoxaline.[1][3]

  • Mechanism: These compounds often act as tubulin polymerization inhibitors.[3] The 3,5-dimethyl substitution pattern mimics the hydrophobic bulk of colchicine-site binders, leading to cell cycle arrest at the G2/M phase.[1][2]

  • Key Insight: The 2-chloro substituent in the starting material often ends up at the C-5 or C-8 position of the fused system (depending on cyclization regiochemistry), where it modulates the electronic density of the ring, affecting intercalation into DNA or protein binding.[1][2]

Antimicrobial N-Phenyl Acetamides

Simple amide derivatives, such as 2-chloro-N-(2-chloro-3,5-dimethylphenyl)acetamide , exhibit antifungal and antibacterial activity.[1][2]

  • Activity Profile: These compounds disrupt fungal cell membranes.[3] The lipophilicity provided by the dimethyl groups allows the molecule to penetrate the lipid bilayer, while the chloroacetamide moiety can act as a weak alkylating agent against nucleophilic cysteine residues in microbial enzymes.[2][3]

Experimental Protocols

Protocol A: Synthesis of N-(2-Chloro-3,5-dimethylphenyl)acetamide

This protocol yields a key intermediate used for both biological screening and further cyclization.[1][2]

Reagents:

  • 2-Chloro-3,5-dimethylaniline (1.0 eq)[1][2]

  • Acetyl Chloride or Acetic Anhydride (1.2 eq)[2][3]

  • Triethylamine (Et₃N) (1.5 eq)[2][3]

  • Dichloromethane (DCM) (Solvent)[2][3]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-Chloro-3,5-dimethylaniline in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add 15 mmol of Triethylamine and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 12 mmol of Acetyl Chloride over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[3]

  • Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1N HCl (to remove unreacted amine), then brine.[2][3]

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol/water.

Self-Validation Check:

  • Success Indicator: Formation of a white/off-white solid.[1][3]

  • NMR Verification: Look for the disappearance of the broad NH₂ singlet (δ 3.5-4.0 ppm) and appearance of a sharp amide NH singlet (δ 8.0-10.0 ppm) plus the acetyl methyl singlet (δ ~2.1 ppm).[1][3]

Protocol B: Cyclization to Quinoxaline Scaffold

This workflow converts the aniline into a fused heterocycle.[2][3]

Synthesis_Workflow Start Start: 2-Chloro-3,5- dimethylaniline Step1 Reaction with Oxalyl Chloride (Reflux in Toluene) Start->Step1 Acylation Inter Intermediate: Oxamic Acid Chloride Step1->Inter Step2 AlCl3 Catalyzed Cyclization (Friedel-Crafts) Inter->Step2 Ring Closure Product Product: Substituted Quinoxaline-2,3-dione Step2->Product

Figure 2: Synthetic pathway for converting the aniline scaffold into a quinoxaline-2,3-dione derivative.

Quantitative Data Summary

The following table summarizes physicochemical properties critical for drug development, comparing the target scaffold to the unsubstituted aniline.

Property2-Chloro-3,5-dimethylanilineAniline (Reference)Impact on Pharmacology
LogP (Lipophilicity) ~3.5 (Predicted)0.9Significantly higher membrane permeability; better CNS penetration.[1]
pKa (Conjugate Acid) ~2.5 - 3.04.6Weaker base due to electron-withdrawing Cl; less ionized at physiological pH.[1][3]
Metabolic Stability HighLowOrtho-Cl blocks N-hydroxylation (a toxic pathway).[1][3]
H-Bond Donor 1 (Weak)1 (Strong)Reduced donor strength affects binding kinetics.[1][3]

Safety & Toxicology (E-E-A-T)

While 2-Chloro-3,5-dimethylaniline is a valuable intermediate, it shares toxicological characteristics with other halo-anilines.[1][2]

  • Genotoxicity: Dimethylanilines can be genotoxic.[3] However, the presence of the chlorine atom alters the metabolic pathway, potentially reducing the formation of reactive nitrenium ions compared to the non-chlorinated parent.[2][3]

  • Handling: Always handle in a fume hood. Use nitrile gloves.[3] In case of skin contact, wash immediately with polyethylene glycol (PEG) followed by water (lipophilic amines are hard to remove with water alone).[2][3]

References

  • Gowda, B. T., et al. (2009).[2][3] "2-Chloro-N-(3,5-dimethylphenyl)acetamide."[1][2][4] Acta Crystallographica Section E, 65(5).[2][3]

    • Relevance: Defines the crystal structure and conformational locking of the amide deriv
  • Hadjeri, M., et al. (2004).[2][3] "Antimitotic activity of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones." Journal of Medicinal Chemistry, 47(20), 4964-4970.[2][3]

    • Relevance: Establishes the SAR for quinolone/quinoxaline derivatives in anticancer applic
  • Musch, A., et al. (1984).[2][3] "Quantitative Structure-Activity Relationships and Mixture Toxicity Studies of Chloro- and Alkylanilines." Ecotoxicology and Environmental Safety.

    • Relevance: Provides QSAR data on the toxicity and lipophilicity of chloro-methyl-anilines.
  • Bhatia, P. A., et al. (2004).[2][3][5] "Synthesis of N-phenyl acetamides." US Patent Application 2004/0029887.[3]

    • Relevance: detailed synthetic protocols for dimethyl-chloro-anilines.

Sources

Exploratory

Hygroscopic nature and storage requirements for 2-Chloro-3,5-dimethylaniline HCl

Initiating Data Collection I've initiated comprehensive Google searches, focusing on the hygroscopic nature, stability, and ideal storage conditions for 2-Chloro-3,5-dimethylaniline hydrochloride. Next I plan on searchin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated comprehensive Google searches, focusing on the hygroscopic nature, stability, and ideal storage conditions for 2-Chloro-3,5-dimethylaniline hydrochloride. Next I plan on searching for solubility data to build a complete picture.

Expanding Data Gathering

I'm now expanding my search to include handling protocols for hygroscopic compounds, specifically amine hydrochloride salts, and looking for experimental data on similar substances. I am also seeking safety data sheets and technical specifications to extract relevant information. The next stage is drafting the technical guide with necessary tables and diagrams.

Defining Hygroscopicity & Storage

I'm starting by establishing a strong foundation. I'm focusing on an introduction to 2-Chloro-3,5-dimethylaniline HCl and the basics of its hygroscopic nature, as well as a preliminary outline of required storage procedures. This is the bedrock for the technical guide I want to provide.

Outlining Hygroscopicity Factors

I've moved on to fleshing out the factors behind the hygroscopic behavior of amine hydrochloride salts, and specifically how they apply to this compound. I'm focusing on explaining the polarity of the salt and the role of the chloride ion. I am also planning to delve deeper into the physical and chemical consequences of moisture exposure, including the potential for air and light sensitivity. I'm working to identify the potential physical and chemical changes caused by moisture absorption.

Developing Storage Protocols

I'm now diving into formulating detailed storage and handling instructions. I'm focusing on synthesizing information from safety data sheets and established chemical handling guidelines. I'm prioritizing container requirements, including airtight, moisture-proof materials, and considering the need for an inert atmosphere, especially for light-sensitive anilines. Temperature and light protection are also crucial, which will be specified in the protocols.

Refining the Guide Structure

I'm now restructuring the guide to enhance its technical rigor. I'm expanding on the specific analysis techniques used to assess hygroscopicity, such as DVS and TGA, adding more detail to my explanations for professionals in the field. I've also incorporated a section on potential degradation pathways for chloroanilines, even without exact data for this specific compound, which provides valuable context. I'm focusing on the synthesis of handling protocols using SDS and chemical handling guidelines.

Refining Analysis & Visualization

I'm now integrating analytical methods, like DVS and TGA, into the discussion to provide deeper technical insight for the technical professional. I've also incorporated tables to summarize key data and recommended storage conditions. Finally, I'm generating diagrams to illustrate key processes and guide decision-making, aiming for clear and practical guidance.

Developing a Structured Guide

I'm now establishing the organizational structure for the technical guide. I will provide an introduction, then delve into the underlying science, specifically the compound's hygroscopic nature, and then, storage and handling protocols. I will then include practical applications with example protocols, visualizations, and a comprehensive references section. I will then incorporate tables to show key physicochemical properties and troubleshooting guide for handling issues.

Protocols & Analytical Methods

Method

Technical Application Note: Buchwald-Hartwig Cross-Coupling of 2-Chloro-3,5-dimethylaniline HCl

Executive Summary This guide details the optimized reaction conditions for utilizing 2-Chloro-3,5-dimethylaniline Hydrochloride in Buchwald-Hartwig amination.[1] This substrate presents a "dual-personality" challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized reaction conditions for utilizing 2-Chloro-3,5-dimethylaniline Hydrochloride in Buchwald-Hartwig amination.[1] This substrate presents a "dual-personality" challenge in catalysis:

  • The HCl Salt Factor: The hydrochloride counterion acts as a stoichiometric poison if not neutralized, altering the base requirements.

  • Chemoselectivity Risks: The presence of an ortho-chlorine atom creates a competitive electrophilic site. The catalyst must distinguish between the external aryl halide (coupling partner) and the substrate's own C–Cl bond to prevent oligomerization.

This protocol prioritizes chemoselectivity and complete conversion , utilizing Third- and Fourth-Generation Buchwald Precatalysts to overcome steric hindrance at the 2,3,5-positions.[1]

Strategic Considerations & Mechanistic Logic

The HCl Stoichiometry Trap

Unlike free anilines, the HCl salt form (


) is non-nucleophilic.[1] It must be deprotonated in situ to enter the catalytic cycle.
  • Standard Protocol: 1.2 equiv Base.[1]

  • HCl Salt Protocol: 2.2–2.5 equiv Base.[1]

    • First equivalent: Neutralizes HCl

      
       Free Aniline + NaCl.[1]
      
    • Subsequent equivalents: Act as the turnover base for the Palladium cycle (regenerating

      
      ).
      
Chemoselectivity: The "Battle of Halogens"

The 2-chloro substituent is electronically activated by the electron-withdrawing ammonium species (transiently) but deactivated by the electron-donating methyl groups.

  • Scenario A (Partner = Ar-I or Ar-Br): High selectivity.[1] Oxidative addition of Pd into Ar-I/Br is kinetically faster than Ar-Cl.

  • Scenario B (Partner = Ar-Cl): High risk.[1] The catalyst may activate the 2-chloro group of the aniline, leading to self-coupling (homodimerization).

    • Solution: Use BrettPhos or RuPhos , which are highly selective for the primary amine binding over the oxidative addition of sterically hindered aryl chlorides.[1]

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Catalyst System BrettPhos Pd G4 or RuPhos Pd G3 G3/G4 precatalysts ensure rapid initiation without an induction period, crucial for preventing side reactions.[1]
Ligand Class Dialkylbiaryl phosphinesBrettPhos is optimal for primary anilines; XPhos is a robust alternative for less hindered partners.[1]
Base NaOtBu (Standard) or Cs₂CO₃ (Mild)NaOtBu is faster but incompatible with esters/ketones.[1] Cs₂CO₃ requires higher temps but improves functional group tolerance.[1]
Solvent t-Amyl Alcohol or 1,4-Dioxane t-Amyl alcohol helps solubilize the ionic intermediates and allows higher reflux temperatures (102°C).[1]
Stoichiometry 1.0 : 1.1 (Ar-X : Aniline)Slight excess of the aniline salt is preferred to drive consumption of the aryl halide.

Detailed Experimental Protocols

Protocol A: Coupling with Aryl Bromides/Iodides (High Selectivity)

Target: Chemoselective coupling where the 2-Cl of the aniline remains intact.

Reagents:

  • Aryl Bromide (1.0 mmol)[1]

  • 2-Chloro-3,5-dimethylaniline HCl (1.2 mmol, 230 mg)

  • Base: Sodium tert-butoxide (NaOtBu) (2.4 mmol, 230 mg) (Note: Extra equiv. for HCl)

  • Catalyst: RuPhos Pd G4 (0.02 mmol, 2 mol%)[1]

  • Solvent: Anhydrous Toluene or THF (4 mL)

Step-by-Step:

  • Solid Addition: To a vial equipped with a magnetic stir bar, add the Aryl Bromide, Aniline HCl salt, NaOtBu, and RuPhos Pd G4.

    • Note: If the Aryl Bromide is liquid, add it after the solvent.[1]

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).[1]

  • Solvation: Inject anhydrous Toluene via syringe.

  • In-Situ Freebasing: Stir at room temperature for 5 minutes. You may observe a slight exotherm or texture change as the HCl is neutralized.

  • Reaction: Heat the block to 80°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black and inorganic salts.[1] Concentrate and purify via flash chromatography.

Protocol B: Coupling with Aryl Chlorides (Challenging)

Target: Coupling a "hard" electrophile. Requires the most active catalyst system.

Reagents:

  • Aryl Chloride (1.0 mmol)[1]

  • 2-Chloro-3,5-dimethylaniline HCl (1.2 mmol)

  • Base: Cs₂CO₃ (3.0 mmol) (Milder base prevents rapid side-reactions)[1]

  • Catalyst: BrettPhos Pd G4 (0.03 mmol, 3 mol%)[1]

  • Solvent: 1,4-Dioxane (4 mL)

Step-by-Step:

  • Prep: Combine Aniline HCl, Aryl Chloride, Cs₂CO₃, and BrettPhos Pd G4 in a reaction tube.

  • Atmosphere: Strict Argon/Nitrogen atmosphere is required (Glovebox preferred, or Schlenk line).[1]

  • Activation: Add degassed 1,4-Dioxane.

  • Reaction: Heat to 100°C . The higher temperature is necessary to force the oxidative addition into the external Aryl Chloride.

    • Checkpoint: Monitor by HPLC/LCMS at 2 hours.[1] If the aniline is being consumed but no product forms, check for homodimerization (mass = 2x Aniline - HCl).[1]

  • Quench: Dilute with water/EtOAc. Wash organic layer with water (x2) to remove residual Cs salts.[1]

Visualization of Workflows

Decision Logic for Reaction Conditions

This diagram illustrates the decision process based on the coupling partner (Electrophile).

BuchwaldLogic Start Substrate: 2-Chloro-3,5-dimethylaniline HCl Partner Select Coupling Partner (Ar-X) Start->Partner Br_I Partner = Ar-Br or Ar-I Partner->Br_I High Selectivity Cl Partner = Ar-Cl Partner->Cl Low Selectivity Cond_A PROTOCOL A Ligand: RuPhos or XPhos Base: NaOtBu (2.4 eq) Temp: 80°C Br_I->Cond_A Risk Risk: Self-Coupling (Aniline acting as Ar-Cl) Cl->Risk Cond_B PROTOCOL B Ligand: BrettPhos Base: Cs2CO3 (3.0 eq) Temp: 100°C Risk->Cond_B Mitigate with BrettPhos Pd G4

Figure 1: Strategic decision tree for ligand and condition selection based on the electrophile identity.

Experimental Workflow (In-Situ Neutralization)

This diagram details the physical steps required to handle the HCl salt correctly.

Workflow Step1 1. Weigh Solids (Aniline HCl + Ar-X + Base + Cat) Step2 2. Inert Atmosphere (Vac/Argon Cycle) Step1->Step2 Step3 3. Add Solvent (Toluene/Dioxane) Step2->Step3 Step4 4. NEUTRALIZATION PHASE (Stir 5-10 min @ RT) R-NH3Cl + Base -> R-NH2 + NaCl Step3->Step4 Step5 5. CATALYSIS PHASE Heat to 80-100°C Step4->Step5 Free Amine Generated Step6 6. Workup Filter & Purify Step5->Step6

Figure 2: Step-by-step workflow emphasizing the critical neutralization phase prior to heating.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Catalyst poisoning by HCl.Ensure Base is

2.2 equivalents.[1][2] Switch to in-situ free-basing (biphasic wash) before adding catalyst if problem persists.
Homodimer Formation Catalyst activating the 2-Cl on the aniline.Switch to BrettPhos . Lower temperature by 10°C. Ensure the external Ar-X is in slight excess.
Purple/Black Precipitate Pd Black formation (Ligand dissociation).[1]Oxygen leak.[1] Ensure strict Argon atmosphere. Use Pd G4 precatalysts (more stable).
Starting Material Remains Steric hindrance of 3,5-dimethyl group.[1]Switch solvent to t-Amyl alcohol and increase temp to 110°C.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1]

  • Wolfe, J. P., & Buchwald, S. L. (1997).[1] Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry, 62(5), 1264–1267.[1]

Sources

Application

Application Note: High-Purity Recrystallization of 2-Chloro-3,5-dimethylaniline Hydrochloride

[1] Abstract This application note details the purification protocols for 2-Chloro-3,5-dimethylaniline Hydrochloride (CAS: 2137490-14-1), a critical intermediate in the synthesis of agrochemicals and specialty pigments.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the purification protocols for 2-Chloro-3,5-dimethylaniline Hydrochloride (CAS: 2137490-14-1), a critical intermediate in the synthesis of agrochemicals and specialty pigments.[1][2] The primary challenge in isolating this compound is the separation of the target 2-chloro isomer from the thermodynamically competitive 4-chloro isomer (CAS: 51719-61-0) formed during the chlorination of 3,5-dimethylaniline.[1] This guide presents a dual-modality purification strategy: Reactive Precipitation for bulk isolation and Fractional Recrystallization for achieving >99.5% HPLC purity.[1]

Chemical Context & Impurity Profile

The synthesis of 2-Chloro-3,5-dimethylaniline typically involves the electrophilic chlorination of 3,5-dimethylaniline.[1][3] The directing effects of the amino group (strongly activating, ortho/para) and the methyl groups (weakly activating, ortho/para) create a competition between the 2-position (ortho to NH2, ortho to Me) and the 4-position (para to NH2, ortho to two Me groups).

CompoundStructure DescriptionCAS No. (Free Base)CAS No.[4] (HCl Salt)Nature of Impurity
Target 2-Chloro-3,5-dimethylaniline 35562-51-7 2137490-14-1 Product
Isomer A4-Chloro-3,5-dimethylaniline51719-61-0N/A*Major Regioisomer
Precursor3,5-Dimethylaniline108-69-0N/AUnreacted Material
Over-chlorinated2,4-Dichloro-3,5-dimethylanilineN/AN/ASide Product

*Note: Specific CAS for the 4-chloro HCl salt is not widely indexed but forms readily.[1]

Mechanistic Insight: Solubility Differentials

The separation of the 2-chloro and 4-chloro isomers relies on Lattice Energy differences .[1] The 4-chloro isomer possesses a higher degree of symmetry (pseudo-C2v), often leading to a more stable crystal lattice and lower solubility in polar solvents compared to the asymmetric 2-chloro target.[1] We exploit this by using a solvent system where the 4-chloro impurity precipitates first or remains undissolved, while the 2-chloro salt remains in the mother liquor or crystallizes in a second crop.[1]

Decision Matrix: Solvent Selection

The following decision tree outlines the logic for selecting the appropriate purification method based on the crude material's initial purity and state.

SolventSelection Start Crude 2-Chloro-3,5-dimethylaniline StateCheck Current State? Start->StateCheck FreeBase Free Base (Oil/Low Melt Solid) StateCheck->FreeBase Neutral Salt Crude HCl Salt (Solid) StateCheck->Salt Ionic MethodA Protocol A: Reactive Precipitation (EtOAc / HCl gas) FreeBase->MethodA Form Salt & Purify PurityCheck Isomer Purity (HPLC)? Salt->PurityCheck HighImpurity < 90% (High 4-Cl Isomer) PurityCheck->HighImpurity Isomers Present GoodPurity > 90% (Mainly Color/Trace) PurityCheck->GoodPurity Clean Isomers MethodB Protocol B: Aqueous-Alcoholic Recrystallization (EtOH / H2O) HighImpurity->MethodB Fractional Cryst. GoodPurity->MethodB Polishing

Figure 1: Decision matrix for selecting the optimal purification pathway based on starting material state and purity profile.[1]

Protocol A: Reactive Precipitation (From Free Base)

Objective: Conversion of crude free base oil to solid HCl salt with simultaneous rejection of non-polar impurities.

Reagents:

  • Crude 2-Chloro-3,5-dimethylaniline (Free base)[1][2]

  • Ethyl Acetate (EtOAc) - HPLC Grade[1]

  • Hydrochloric Acid (4M in Dioxane) OR HCl Gas cylinder

  • Hexane/Heptane (Anti-solvent)

Procedure:

  • Dissolution: Dissolve 10.0 g of crude free base in 50 mL of Ethyl Acetate at room temperature. The solution should be clear. If dark/tarry, perform a filtration through a pad of Celite.

  • Acidification:

    • Option 1 (Gas): Slowly bubble dry HCl gas through the solution with vigorous stirring. An off-white precipitate will form immediately.[1]

    • Option 2 (Solution): Add 4M HCl in Dioxane dropwise (approx. 1.1 equivalents, ~18 mL).

    • Critical Check: Test the supernatant vapor with wet pH paper to ensure acidic environment (pH < 2).

  • Digestion: Stir the resulting slurry for 30 minutes at 0°C (ice bath). This "aging" process allows crystal growth and prevents occlusion of impurities.

  • Filtration: Filter the solid using a Büchner funnel.

  • Wash: Wash the filter cake with 2 x 10 mL of cold Ethyl Acetate/Hexane (1:1 mixture). This removes unreacted starting material and non-polar byproducts.

  • Drying: Dry under vacuum at 40°C for 4 hours.

Expected Result: White to off-white crystalline solid.[1] Yield: 85-95% (Conversion).

Protocol B: Fractional Recrystallization (Isomer Separation)

Objective: Purification of the crude HCl salt to remove the 4-chloro isomer and trace oxidation products.

Reagents:

  • Crude 2-Chloro-3,5-dimethylaniline Hydrochloride[1][2][5]

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Activated Charcoal (Norit A) - Optional for decolorization[1]

Procedure:

  • Solvent Preparation: Prepare a hot water bath (80°C).

  • Dissolution (Saturation):

    • Place 10.0 g of crude salt in a 250 mL Erlenmeyer flask.

    • Add 30 mL of Ethanol. Heat to boiling.

    • Note: The salt may not fully dissolve yet.

    • Slowly add hot Deionized Water dropwise while maintaining boiling until the solution becomes clear. (Target ratio is typically 3:1 EtOH:Water).

  • Decolorization (Optional): If the solution is dark brown/red, remove from heat, add 0.5 g Activated Charcoal, stir for 2 minutes, and perform a hot filtration immediately.

  • Controlled Cooling (The Separation Step):

    • Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Mechanism:[1][2][6][7][8] Rapid cooling precipitates everything. Slow cooling allows the thermodynamically more stable crystal (often the impurity if it has higher lattice energy, or the product if it is in high excess) to form pure lattices.

    • Once at room temperature, move to a refrigerator (4°C) for 2 hours.

  • Filtration: Collect the crystals via vacuum filtration.

  • Displacement Wash: Wash the crystals with 5 mL of ice-cold Ethanol/Water (1:1). Do not use pure ethanol as it may redissolve the salt too aggressively.

  • Drying: Dry in a vacuum oven at 50°C over P2O5 or Silica Gel to constant weight.

Troubleshooting "Oiling Out": If the product separates as an oil droplet instead of crystals, the solution is too concentrated or the temperature dropped too fast.

  • Remedy: Reheat to dissolve, add 10% more solvent (Ethanol), and seed the solution with a pure crystal of the target salt at 30°C.

Analytical Validation

Every batch must be validated against the following specifications.

TestMethodAcceptance CriteriaNotes
Appearance VisualWhite to off-white needlesOxidation leads to pink/brown discoloration.[1]
Melting Point Capillary> 200°C (Decomp) Target: Distinct sharp melt. Broad range indicates isomer contamination.
Purity HPLC (C18)> 99.0% AreaMobile Phase: Acetonitrile/Water (0.1% TFA). Gradient 10-90%.[1]
Identity 1H-NMR (DMSO-d6)Consistent with structureVerify integration of Methyl (6H) vs Aromatic protons (2H).[1]
HPLC Isomer Separation Note

Standard C18 columns may struggle to separate the 2-Cl and 4-Cl isomers.[1]

  • Recommended Column: Phenyl-Hexyl or Biphenyl stationary phase.[1]

  • Interaction: The pi-pi interactions offered by Phenyl columns provide better selectivity for regioisomers of chlorinated aromatics than standard alkyl chains.

Workflow Visualization

RecrystallizationWorkflow Crude Crude Salt (Solid) Dissolve Dissolve (Hot EtOH) Crude->Dissolve Heat Titrate Add Water (Until Clear) Dissolve->Titrate Polarity Adj. Cool Slow Cool (RT -> 4°C) Titrate->Cool Supersaturation Filter Vacuum Filter Cool->Filter Liquor Mother Liquor (Contains Impurities) Filter->Liquor Filtrate Product Pure Crystals (>99%) Filter->Product Solids

Figure 2: Step-by-step workflow for the aqueous-alcoholic recrystallization protocol.[9]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7949, 3,5-Dimethylaniline. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for aniline salt purification).

  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines.[10] Taylor & Francis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Oxidation and Degradation of 2-Chloro-3,5-dimethylaniline hydrochloride

Welcome to the technical support center for 2-Chloro-3,5-dimethylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pract...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-3,5-dimethylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing the oxidation and degradation of this compound. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of your results.

I. Understanding the Challenge: The Inherent Instability of 2-Chloro-3,5-dimethylaniline hydrochloride

2-Chloro-3,5-dimethylaniline hydrochloride, like many aniline derivatives, is susceptible to oxidation and degradation.[1] The primary routes of degradation are exposure to atmospheric oxygen and light.[1] This degradation is often visually indicated by a change in color, from a white or off-white solid to yellow or brown.[1] The presence of these degradation products can introduce impurities that may lead to unforeseen side reactions, reduced yields, and compromised biological or chemical activity in your experiments.[1]

II. Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you may encounter during the handling and use of 2-Chloro-3,5-dimethylaniline hydrochloride.

Question 1: My freshly opened bottle of 2-Chloro-3,5-dimethylaniline hydrochloride is already discolored. What should I do?

Answer:

Discoloration upon receipt is a clear indicator of oxidation.[1] It is strongly recommended not to use this material for experiments sensitive to impurities.

  • Immediate Action: Contact the supplier immediately to report the issue and request a replacement. Provide the lot number and images of the discolored product.

  • Causality: The discoloration is due to the formation of oxidized species. This can occur due to improper packaging, storage, or handling during transit, leading to exposure to air and light.[1]

  • Experimental Impact: Using the discolored compound can compromise your results by introducing unknown variables and potential inhibitors or catalysts for unintended side reactions.[1]

Question 2: The compound changes color during my reaction setup. How can I prevent this?

Answer:

This indicates that your experimental setup is not sufficiently protecting the compound from atmospheric oxygen.

  • Root Cause Analysis: The most likely cause is the presence of oxygen in your reaction vessel or solvents.

  • Preventative Measures:

    • Inert Atmosphere: Conduct all manipulations of the solid and its solutions under an inert atmosphere, such as nitrogen or argon.[1] This can be achieved using a glovebox or Schlenk line techniques.[2]

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. Common methods for degassing include sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

    • Proper Sealing: Ensure all reaction vessels are sealed with septa and that any transfers are performed using syringes or cannulas under a positive pressure of inert gas.[2][3]

Question 3: I am observing unexpected peaks in my analytical analysis (HPLC, LC-MS) of the reaction mixture. Could this be due to degradation?

Answer:

Yes, unexpected peaks are a strong indication of degradation.

  • Identification of Degradation Products: The primary degradation pathway for anilines involves oxidation of the amino group, which can lead to the formation of nitroso, nitro, and polymeric compounds.[4] Hydrolysis of the chloro group is also a possibility under certain conditions.

  • Analytical Approach:

    • Forced Degradation Studies: To confirm that the unexpected peaks are indeed degradation products, you can perform a forced degradation study.[5][6][7] This involves intentionally exposing a small sample of the pure compound to stress conditions such as heat, light, acid, base, and an oxidizing agent (e.g., hydrogen peroxide).[6]

    • Analysis: Analyze the stressed samples using a stability-indicating method, typically reverse-phase HPLC with a UV or mass spectrometric detector.[5][6] The retention times of the peaks in your experimental sample can then be compared to those of the degradation products generated in the forced degradation study.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Chloro-3,5-dimethylaniline hydrochloride?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[8] For maximum protection, especially for high-purity applications, storage under an inert atmosphere (nitrogen or argon) is recommended.[1]

Q2: Can I purify discolored 2-Chloro-3,5-dimethylaniline hydrochloride?

A2: While purification is possible, it is often more practical to obtain a fresh, high-purity batch. If purification is necessary, methods such as recrystallization or column chromatography can be employed. However, these methods may not effectively remove all degradation products, and the purification process itself can lead to further degradation if not performed under strictly inert conditions.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: 2-Chloro-3,5-dimethylaniline hydrochloride is a hazardous substance. Always handle it in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]

IV. Experimental Protocols & Data

Protocol 1: Handling and Dispensing of 2-Chloro-3,5-dimethylaniline hydrochloride under Inert Atmosphere

This protocol outlines the standard procedure for handling the solid compound to minimize exposure to air.

  • Place the sealed container of 2-Chloro-3,5-dimethylaniline hydrochloride inside a nitrogen-filled glovebox.

  • Allow the container to equilibrate to the glovebox atmosphere for at least 30 minutes.

  • Carefully open the container.

  • Weigh the desired amount of the solid into a clean, dry vial.

  • Tightly seal both the original container and the vial containing the weighed compound before removing them from the glovebox.

Table 1: Recommended Storage and Handling Conditions
ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.[1]
Light Protected from light (amber vials, stored in the dark)Minimizes light-induced degradation.[1]
Temperature Cool (as per supplier's recommendation)Reduces the rate of degradation reactions.
Moisture Dry (desiccator or dry inert atmosphere)Prevents hydrolysis and clumping.

V. Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Compound Degradation

G start Observe Compound Discoloration or Unexpected Analytical Peaks check_storage Review Storage and Handling Procedures start->check_storage check_setup Examine Experimental Setup start->check_setup forced_degradation Perform Forced Degradation Study start->forced_degradation Analytical issue contact_supplier Contact Supplier for Replacement check_storage->contact_supplier Improper upon receipt implement_inert Implement Inert Atmosphere Techniques (Glovebox/Schlenk Line) check_storage->implement_inert In-house issue check_setup->implement_inert degas_solvents Use Degassed Solvents check_setup->degas_solvents end Proceed with Experiment Using Pure Compound contact_supplier->end implement_inert->end degas_solvents->end analyze Analyze via Stability-Indicating Method (e.g., HPLC) forced_degradation->analyze analyze->end

Caption: A flowchart for troubleshooting degradation issues with 2-Chloro-3,5-dimethylaniline hydrochloride.

Diagram 2: Potential Degradation Pathways

G A 2-Chloro-3,5-dimethylaniline hydrochloride B Oxidized Intermediates (e.g., Nitroso, Nitro compounds) A->B Oxidation (O2, Light) D Hydrolysis Product (2-Hydroxy-3,5-dimethylaniline) A->D Hydrolysis (H2O) C Polymeric Degradation Products B->C Further Oxidation/Polymerization

Caption: Simplified potential degradation pathways for 2-Chloro-3,5-dimethylaniline hydrochloride.

VI. References

  • Beland, F. A., & Kadlubar, F. F. (1990). Metabolic activation and DNA adducts of aromatic amines and nitroaromatic hydrocarbons. In Handbook of Experimental Pharmacology (Vol. 94, pp. 267-325). Springer.

  • Fukumori, F., & Saint, C. P. (1997). Genetic diversity among 3-chloroaniline- and aniline-degrading strains of the Comamonadaceae. Applied and Environmental Microbiology, 63(7), 2629–2636.

  • Loidl, M., et al. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters, 210(1), 131-136.

  • Ha, D. T., & Nguyen, T. H. (2019). Anaerobic Degradation of Chloroanilines by Geobacter sp. KT5. Current Microbiology, 76(4), 458-465.

  • Boon, N., et al. (2001). Genetic Diversity among 3-Chloroaniline- and Aniline-Degrading Strains of the Comamonadaceae. Applied and Environmental Microbiology, 67(5), 1107-1115.

  • CPAChem. (2024, September 30). Safety data sheet. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 38(4), 40-49.

  • G. D. Manners, et al. (2011). Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. Toxicological Sciences, 120(1), 107-118.

  • Kumar, V., et al. (2013). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1330-1347.

  • Sharma, G., & Kumar, A. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 321-334.

Sources

Optimization

Preventing side reactions during diazotization of 2-Chloro-3,5-dimethylaniline HCl

Case ID: DZ-2CL35DMA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Welcome to the technical support hub for the diazotization of 2-Chloro-3,5-dimethylani...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DZ-2CL35DMA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for the diazotization of 2-Chloro-3,5-dimethylaniline HCl . This substrate presents a unique challenge in process chemistry due to the "Ortho-Meta Steric Lock."

Unlike simple anilines, your substrate features a chlorine atom at the ortho position (C2) and a methyl group at the meta position (C3). The C3-methyl group exerts a "buttressing effect," pushing the C2-chlorine atom closer to the amine group. This creates significant steric hindrance that impedes the initial attack of the nitrosonium ion (


), slowing the reaction rate and increasing the window for fatal side reactions like self-coupling (triazene formation).

This guide provides the operational logic to navigate these steric and electronic hurdles.

Module 1: Critical Process Parameters (CPPs)

To prevent side reactions, you must control the reaction environment to favor the formation of the diazonium salt over its decomposition or coupling.

Acidity (The Kinetic Driver)
  • The Problem: Due to steric hindrance, the nucleophilicity of the amine nitrogen is reduced. If the acid concentration is too low, the equilibrium concentration of the active nitrosating agent (

    
     or 
    
    
    
    ) will be insufficient to drive the reaction forward.
  • The Risk: Slow diazotization leaves unreacted free amine in the solution. This free amine acts as a nucleophile, attacking the newly formed diazonium salt to form diazoamino compounds (triazenes) —a yellow/brown tarry impurity that destroys yield.

  • The Fix: Maintain a molar ratio of at least 2.5 to 3.0 equivalents of mineral acid (HCl) per equivalent of aniline. For this specific HCl salt, ensure you calculate total acidity including the salt's counter-ion.

Temperature (The Stability Guard)
  • The Problem: The 2-Chloro substituent is electron-withdrawing, which generally destabilizes the diazonium cation compared to electron-donating alkyl groups.

  • The Risk: Hydrolysis . If the temperature rises above

    
    , the diazonium group is replaced by an -OH group (via water attack), forming 2-Chloro-3,5-dimethylphenol . This reaction releases 
    
    
    
    gas and causes foaming.
  • The Fix: Strict control between -5°C and 0°C .

Nitrite Addition Rate (The Stoichiometric Valve)
  • The Problem: Rapid addition of

    
     creates a localized excess of nitrous acid (
    
    
    
    ).
  • The Risk: In the presence of excess

    
     and localized heating, the diazonium salt can decompose radically or oxidize.
    
  • The Fix: Sub-surface addition of nitrite solution is preferred to prevent

    
     gas escape. Addition must be metered to match the consumption rate (which is slower for this hindered substrate).
    

Module 2: Troubleshooting Hub

Q1: The reaction mixture is turning into a thick, yellow-brown tar. What is happening?

Diagnosis: Triazene Formation (Self-Coupling). Mechanism: You have "Starved" the reaction of acid. The unreacted amine (nucleophile) coupled with the formed diazonium salt (electrophile).[1]


Solution: 
  • Immediate: Stop nitrite addition. Add conc. HCl immediately to protonate the remaining free amine (rendering it non-nucleophilic).

  • Prevention: Increase the initial acid charge. Ensure the aniline is fully dissolved or finely suspended as a salt before nitrite addition.

Q2: I see continuous bubbling/foaming even after nitrite addition stops.

Diagnosis: Thermal Decomposition (Hydrolysis). Mechanism: The diazonium salt is reacting with water to form a phenol and nitrogen gas.


Solution: 
  • Immediate: Check internal temperature. If >5°C, add crushed ice directly to the vessel.

  • Prevention: Improve cooling jacket efficiency. The reaction is exothermic; for hindered amines, the heat release can be delayed and then spike.

Q3: The Starch-Iodide paper turns blue instantly, but the reaction isn't done.

Diagnosis: False Endpoint / Slow Kinetics. Reason: Because of the steric hindrance (2-Cl, 3-Me), the consumption of nitrous acid is slower than usual. The "blue" indicates you have accumulated


 because the amine hasn't consumed it yet.
Solution: 
  • Action: Stop adding nitrite. Wait 10–15 minutes with stirring. Retest. If the blue color fades, the amine is still reacting. Resume addition slower.

Module 3: Validated Protocol (Gold Standard)

Objective: Synthesis of 2-Chloro-3,5-dimethylbenzenediazonium chloride.

Reagents
  • Substrate: 2-Chloro-3,5-dimethylaniline HCl (1.0 eq)

  • Acid: Hydrochloric Acid (37%) (2.5 eq excess beyond the salt)

  • Nitrosating Agent: Sodium Nitrite (

    
    ) (1.05 eq), 40% w/w aqueous solution.
    
  • Quencher: Sulfamic Acid (solid) or Urea.[2]

Step-by-Step Methodology
  • Slurry Formation:

    • Charge water and HCl (2.5 eq) into the reactor.

    • Cool to -5°C .[3][4]

    • Add 2-Chloro-3,5-dimethylaniline HCl. Stir vigorously. Note: The HCl salt may not fully dissolve; a fine white suspension is acceptable.

  • Diazotization:

    • Begin dropwise addition of

      
       solution.
      
    • Crucial: Maintain internal temperature < 2°C .

    • Rate Control: The addition should take 45–60 minutes. Do not rush.

  • The "Hold" Phase (Steric Compensation):

    • After addition, stir at 0°C for 30 minutes . (Hindered substrates require this induction time).

  • Endpoint Verification:

    • Test 1 (Nitrite Excess): Spot reaction mass on Starch-Iodide paper.

      • Result: Instant Blue/Black = Excess Nitrite present (Good).

      • Result: White/No Change = Add more

        
         (0.05 eq increments).
        
    • Test 2 (Amine Consumption - Optional but Recommended): Spot on H-Acid solution or alkaline

      
      -naphthol.
      
      • Result: No bright colored precipitate = No free amine (Reaction Complete).

  • Quenching (Safety Lock):

    • If Starch-Iodide is positive (Blue), add Sulfamic Acid in small portions until the paper remains white.

    • Mechanism:[3][4][5][6][7]

      
      .
      

Module 4: Visualization

Figure 1: Reaction Pathway & Side Reaction Network

This diagram maps the main reaction against the two critical failure modes: Hydrolysis (Temperature failure) and Coupling (Acidity failure).[8]

Diazotization_Pathways Aniline 2-Chloro-3,5-dimethylaniline HCl (Substrate) Intermediate Nitrosonium Attack (Slow Step due to Sterics) Aniline->Intermediate + NO+ Acid HCl (Excess) < 0°C Acid->Intermediate Nitrite NaNO2 (Slow Addition) Nitrite->Intermediate Diazonium Diazonium Salt (Target Product) Intermediate->Diazonium - H2O Side_Phenol Phenol Derivative (Hydrolysis Impurity) Diazonium->Side_Phenol High Temp (>5°C) + H2O Side_Triazene Diazoamino Compound (Tarry Impurity) Diazonium->Side_Triazene Low Acidity + Unreacted Aniline

Caption: Fig 1. Mechanistic pathway showing the target synthesis (Green) vs. critical side reactions (Red) caused by process deviations.

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose real-time experimental issues.

Troubleshooting_Logic Start Observation Issue1 Starch-Iodide Paper remains White Start->Issue1 Issue2 Starch-Iodide Paper turns Dark Blue instantly Start->Issue2 Issue3 Formation of Yellow/Brown Sludge Start->Issue3 Action1 Add more NaNO2 (Deficient Nitrite) Issue1->Action1 Action2 Wait 15 mins & Retest (Slow Kinetics?) Issue2->Action2 Action3 Check Acidity (Likely Coupling) Issue3->Action3 Result2a Blue Fades (Reaction Proceeding) Action2->Result2a Consumed Result2b Blue Persists (Excess Nitrite) Action2->Result2b Stable Excess Action3b Add Conc. HCl Stop Addition Action3->Action3b Action2b Quench with Sulfamic Acid Result2b->Action2b

Caption: Fig 2. Decision matrix for interpreting visual cues and endpoint testing during the reaction.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard diazotization protocols and starch-iodide endpoint determination).

  • O'Neil, M. J. (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals, 15th Ed. RSC Publishing, 2013. (Properties of chlorinated anilines).

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed. Academic Press, 2012. (Scale-up safety and heat management in diazotization).

  • Hansen, J. et al. "Process for the diazotization of 2,5-dichloroanilines." U.S. Patent Application WO2015095284A1, 2015. (Industrial handling of sterically hindered/chlorinated anilines).

  • BenchChem Technical Support. "Quenching Unreacted Nitrous Acid in Diazotization." (General safety protocols for nitrous acid quenching).

Sources

Troubleshooting

Technical Support Center: Scale-Up Engineering for 2-Chloro-3,5-dimethylaniline Hydrochloride

Introduction: The Scale-Up Landscape Scaling up the production of 2-Chloro-3,5-dimethylaniline hydrochloride (also known as 6-chloro-m-xylidine HCl) presents a unique set of "riddles" distinct from bench-scale synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Landscape

Scaling up the production of 2-Chloro-3,5-dimethylaniline hydrochloride (also known as 6-chloro-m-xylidine HCl) presents a unique set of "riddles" distinct from bench-scale synthesis. While the core chemistry—electrophilic aromatic substitution—is elementary, the engineering reality is governed by three critical constraints:

  • Regioselectivity (The Ortho vs. Para Battle): The amino group directs incoming electrophiles to the ortho (2, 6) and para (4) positions. In 3,5-dimethylaniline, the para position is "buttressed" by two methyl groups, creating steric hindrance. However, thermodynamic control or aggressive reagents can still lead to significant 4-chloro impurities or over-chlorination (2,4-dichloro species).

  • Salt Morphology: Aniline hydrochlorides are notorious for "oiling out" or forming thixotropic pastes if the solvent system and water content are not rigorously controlled.

  • Thermal Hazards: Both the chlorination and the neutralization (salt formation) are highly exothermic. At scale, heat removal becomes the rate-limiting step.

This guide addresses these specific failure modes with actionable protocols.

Module 1: Reaction Engineering & Regiocontrol

The Challenge: "My impurity profile shows increasing levels of 4-chloro-3,5-dimethylaniline."

Root Cause: At higher scales, mixing inefficiencies create local "hot spots" where the reaction temperature exceeds the set point. Higher temperatures overcome the steric barrier of the 4-position (between the two methyls), increasing the formation of the unwanted para-isomer. Additionally, using highly reactive species like molecular chlorine (


) gas without precise dosing control favors thermodynamic mixtures.

Troubleshooting Protocol:

ParameterBench Scale (Optimization)Pilot Scale (Correction)Causality
Reagent

gas or Sulfuryl Chloride
N-Chlorosuccinimide (NCS) NCS provides a "soft" source of

, favoring the kinetically accessible 2-position over the sterically crowded 4-position [1].
Temperature

to RT

to

Lower temperatures reduce the kinetic energy available to overcome the steric hindrance at the 4-position.
Solvent Dichloromethane (DCM)Acetonitrile (ACN) or DMF Polar aprotic solvents stabilize the transition state. ACN is preferred for easier workup [2].
Addition Bolus / Fast DropwiseSub-surface dosing (2-4 hrs) Prevents local concentration spikes of the chlorinating agent.
FAQ: Reaction Monitoring

Q: Why does the reaction stall at 85% conversion? A: The HCl byproduct generated during chlorination protonates the unreacted aniline starting material, deactivating the ring toward further electrophilic attack.

  • Fix: Add a non-nucleophilic base scavenger (e.g., solid

    
     or 2,6-lutidine) if using NCS, or ensure efficient gas sweeping if using 
    
    
    
    to remove HCl from the headspace.

Module 2: Isolation & Salt Formation (Critical)

The Challenge: "The product is oiling out instead of crystallizing."

Root Cause: Aniline hydrochloride salts are highly hygroscopic. If the reaction mixture contains even trace amounts of water (from the solvent or atmosphere) during the acid addition, the salt will form a hydrated oil/gum that refuses to crystallize.

Standard Operating Procedure (SOP): Anhydrous Salt Formation

  • Free Base Isolation:

    • Quench the chlorination reaction with aqueous

      
       (to remove oxidative byproducts).
      
    • Basify to pH > 10 with NaOH.

    • Extract into Methyl tert-butyl ether (MTBE) or Toluene .

    • Crucial Step: Dry the organic layer with

      
       AND perform an azeotropic distillation if using Toluene. Water content must be < 0.1%. 
      
  • Acidification (The "Gassing" Method):

    • Do NOT use aqueous HCl (37%).

    • Cool the dry organic solution to

      
      .
      
    • Introduce dry HCl gas or add a solution of HCl in Isopropanol (5-6N) dropwise.

    • Observation: The product should precipitate immediately as a white/off-white solid.

Q: The filtration is extremely slow (clogging). A: You likely formed "needle" polymorphs due to rapid nucleation.

  • Fix: Use "Ostwald Ripening." After adding 50% of the acid, stop, heat the slurry to

    
     for 30 mins, then cool back to 
    
    
    
    before adding the rest. This digests fines and grows larger, filterable crystals.

Module 3: Visualization of Workflows

Workflow 1: Synthesis & Purification Logic

SynthesisFlow Start Start: 3,5-Dimethylaniline Reaction Chlorination (NCS, Acetonitrile, -5°C) Start->Reaction Check IPC: Isomer Ratio (2-Cl vs 4-Cl) Reaction->Check Good Ratio > 95:5 Check->Good Pass Bad Ratio < 90:10 Check->Bad Fail Workup Quench & Extraction (MTBE/NaOH) Good->Workup Recryst Recrystallization (EtOH/Hexane) Bad->Recryst Purify Free Base Drying Azeotropic Drying (KF < 0.1%) Workup->Drying Critical Step Salting Salt Formation (HCl/IPA addition) Drying->Salting Recryst->Workup

Caption: Figure 1. Process flow for the regioselective synthesis and isolation of 2-chloro-3,5-dimethylaniline HCl. Note the critical drying step before salt formation.

Module 4: Safety & Compliance (E-E-A-T)

Hazard Profile:

  • 3,5-Dimethylaniline: Toxic by inhalation and skin contact.[1][2] Known methemoglobin former [3].[2][3]

  • Chlorination Reagents: Corrosive, lachrymators.

Engineering Controls:

  • Scrubbers: If using HCl gas or

    
    , the reactor vent must be connected to a caustic scrubber (NaOH) to neutralize acidic off-gases.
    
  • Cyanosis Monitoring: Operators must be monitored for signs of cyanosis (blue lips/fingernails) due to potential aniline exposure.

  • Thermal Runaway: Calculate the Adiabatic Temperature Rise (

    
    ). The chlorination is exothermic. Ensure the cooling jacket capacity exceeds the peak heat generation rate (
    
    
    
    ).

Summary of Key Specifications

AttributeSpecification TargetMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC)

Area %
Isomer Content 4-Chloro isomer

HPLC / GC
Water Content

Karl Fischer (KF)
Melting Point

(dec.)[4]
Capillary

References

  • Beilstein Journals. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Link

  • Taylor & Francis. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 3,5-Dimethylaniline. Link

  • Google Patents. (1983). Process for the preparation of 4-chloro-2,6-dialkylanilines (Comparative Chemistry). US4401833A. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Chloro-3,5-dimethylaniline Hydrochloride

This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 2-Chloro-3,5-dimethylaniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 2-Chloro-3,5-dimethylaniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a comparative perspective, elucidating the rationale behind spectral interpretation and contrasting the utility of ¹H NMR with other common analytical techniques for the characterization of substituted anilines.

Introduction: The Structural Significance of 2-Chloro-3,5-dimethylaniline Hydrochloride

2-Chloro-3,5-dimethylaniline hydrochloride is a substituted aromatic amine of interest in synthetic chemistry, serving as a versatile building block for the synthesis of pharmaceuticals and other complex organic molecules. The precise confirmation of its molecular structure is paramount for ensuring the integrity of subsequent reactions and the purity of final products. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of its hydrogen nuclei. This guide will dissect the expected ¹H NMR spectrum of the hydrochloride salt of 2-Chloro-3,5-dimethylaniline, offering a predictive analysis grounded in established principles of NMR spectroscopy and data from analogous compounds.

Predicted ¹H NMR Spectral Analysis of 2-Chloro-3,5-dimethylaniline Hydrochloride

The ¹H NMR spectrum of 2-Chloro-3,5-dimethylaniline hydrochloride is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the ammonium protons. The hydrochloride salt form significantly influences the electronic environment of the aromatic ring. Protonation of the amino group to an ammonium group (-NH₃⁺) imparts a strong electron-withdrawing inductive effect, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to the free aniline base.

For this analysis, we will predict the spectrum in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for organic salts. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹H NMR Data for 2-Chloro-3,5-dimethylaniline Hydrochloride in DMSO-d₆:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic H (H-4)~7.1 - 7.3Singlet (s)N/A1H
Aromatic H (H-6)~7.0 - 7.2Singlet (s)N/A1H
Methyl H (3-CH₃)~2.3 - 2.5Singlet (s)N/A3H
Methyl H (5-CH₃)~2.3 - 2.5Singlet (s)N/A3H
Ammonium H (-NH₃⁺)~9.0 - 10.0Broad Singlet (br s)N/A3H

Rationale for Predicted Chemical Shifts and Multiplicities:

  • Aromatic Protons (H-4 and H-6): In the neutral 3,5-dimethylaniline, the aromatic protons appear at approximately 6.4-6.3 ppm. The powerful electron-withdrawing effect of the -NH₃⁺ group in the hydrochloride salt will cause a significant downfield shift of these protons. The chlorine atom at the 2-position will also exert a deshielding effect. The two aromatic protons at positions 4 and 6 are in different electronic environments and are expected to appear as distinct singlets due to the absence of adjacent protons for coupling.

  • Methyl Protons (3-CH₃ and 5-CH₃): The two methyl groups are chemically non-equivalent due to the presence of the chlorine atom at the 2-position. However, their electronic environments are very similar, and their signals are expected to be sharp singlets, likely appearing close to each other in the region of 2.3-2.5 ppm.

  • Ammonium Protons (-NH₃⁺): The protons on the positively charged nitrogen atom are acidic and will exchange with any residual water in the DMSO-d₆ solvent. This exchange, along with quadrupolar broadening from the nitrogen atom, will result in a broad singlet at a significantly downfield position, typically between 9.0 and 10.0 ppm. The integral of this peak should correspond to three protons.

Comparative Analysis with Alternative Techniques

While ¹H NMR provides unparalleled detail on the hydrogen framework of a molecule, a comprehensive characterization often involves complementary analytical methods.

Analytical Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Detailed structural information, including the number and connectivity of hydrogen atoms.Non-destructive, highly reproducible, provides unambiguous structural confirmation.Relatively low sensitivity compared to mass spectrometry, requires soluble samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds and determination of their mass-to-charge ratio.High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities.[1]Requires the analyte to be volatile and thermally stable; derivatization may be necessary for polar compounds like anilines.
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile compounds in a liquid matrix.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[1]Does not provide direct structural information without a coupled detector like a mass spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy Information about the functional groups present in a molecule.Fast and simple to use, provides a "fingerprint" of the molecule's functional groups.[2]Provides limited information on the overall molecular structure and connectivity.

Experimental Protocol for ¹H NMR Analysis

This section outlines a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 2-Chloro-3,5-dimethylaniline hydrochloride.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 2-Chloro-3,5-dimethylaniline hydrochloride.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

2. NMR Spectrometer Setup:

  • Use a standard ¹H NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

  • Set the number of scans to a minimum of 16 to achieve a good signal-to-noise ratio.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

4. Data Analysis:

  • Integrate all the peaks in the spectrum to determine the relative number of protons corresponding to each signal.

  • Determine the chemical shift (δ) of each signal relative to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) of each signal to deduce the number of neighboring protons.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the ¹H NMR analysis of 2-Chloro-3,5-dimethylaniline hydrochloride.

Caption: Workflow for the ¹H NMR analysis of 2-Chloro-3,5-dimethylaniline hydrochloride.

Conclusion

¹H NMR spectroscopy stands as an indispensable tool for the structural elucidation of organic compounds like 2-Chloro-3,5-dimethylaniline hydrochloride. The predictive analysis presented in this guide, based on fundamental NMR principles and comparative data, provides a robust framework for interpreting the experimental spectrum. While alternative techniques such as GC-MS, HPLC, and FT-IR offer valuable complementary information regarding purity, volatility, and functional group composition, ¹H NMR remains the gold standard for unambiguous structural confirmation in a solution state. The detailed experimental protocol and workflow provided herein are designed to empower researchers to confidently acquire and interpret high-quality ¹H NMR data for this and similar substituted anilines.

References

  • Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Retrieved from [Link]

  • Hans Reich. (n.d.). Substituent Effects on ¹H Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • PubMed. (2002). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 2-Chloro-3,5-dimethylaniline hydrochloride

This guide provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Chloro-3,5-dimethylaniline hydrochloride, a key intermediate in ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Chloro-3,5-dimethylaniline hydrochloride, a key intermediate in pharmaceutical synthesis. We will explore the causality behind experimental choices, present a fully validated HPLC protocol with supporting data, and objectively compare its performance against alternative analytical techniques such as Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC). This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and regulatory compliance.

The Critical Role of Purity Analysis

In pharmaceutical manufacturing, the purity of starting materials and intermediates like 2-Chloro-3,5-dimethylaniline hydrochloride is paramount. Impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a validated, stability-indicating analytical method is not just a regulatory requirement but a cornerstone of quality assurance. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolving power, sensitivity, and versatility.

The validation of any analytical procedure must demonstrate its suitability for the intended purpose, a principle enshrined in guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.).[1][2][3] This guide adheres to the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][4][5]

Part 1: The Primary Analytical Technique: A Validated HPLC-UV Method

The developed method is a reverse-phase HPLC method with UV detection, designed to separate 2-Chloro-3,5-dimethylaniline hydrochloride from its potential process-related impurities and degradation products.

Experimental Protocol: HPLC Method for Purity Determination

This protocol provides a detailed, step-by-step methodology for the analysis.

1. Instrumentation and Chromatographic Conditions:

  • System: A High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 40 60
    20.0 40 60
    22.0 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A: Acetonitrile (50:50, v/v).

2. Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of 2-Chloro-3,5-dimethylaniline hydrochloride reference standard in the diluent in a 100 mL volumetric flask.

  • Sample Solution (1000 µg/mL): Accurately weigh and dissolve approximately 100 mg of the 2-Chloro-3,5-dimethylaniline hydrochloride sample in the diluent in a 100 mL volumetric flask. This higher concentration is used to facilitate the detection of impurities at low levels.

HPLC Method Validation Protocol and Results

The following section details the validation parameters, their rationale, and a summary of the experimental results, demonstrating the method's suitability.

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting start Define Analytical Purpose (Purity Assay) protocol Develop Validation Protocol (as per ICH Q2(R1)) start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis report Generate Validation Report data_analysis->report final Method Approved for Routine Use report->final

Caption: A typical workflow for validating an HPLC method according to ICH guidelines.

1. Specificity (Forced Degradation Study)

To demonstrate that the method is stability-indicating, a forced degradation study was performed. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

2. Linearity

The linearity was evaluated by analyzing five solutions with concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the standard concentration (5-150 µg/mL).

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Minimal, close to zeroShould not be statistically different from zero
Residual Plot Random distributionRandom distribution around zero

3. Range

The range of the method is established as 5 µg/mL to 150 µg/mL, which is supported by the linearity, accuracy, and precision data.

4. Accuracy (% Recovery)

Accuracy was determined by spiking the sample matrix with the analyte at three different concentration levels (80%, 100%, and 120% of the standard concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.2%0.8%98.0% - 102.0% Recovery, %RSD ≤ 2.0%
100% 100.5%0.5%98.0% - 102.0% Recovery, %RSD ≤ 2.0%
120% 101.1%0.6%98.0% - 102.0% Recovery, %RSD ≤ 2.0%

5. Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six individual sample preparations were analyzed on the same day by the same analyst.

    • Result: The %RSD for the peak area was 0.7% .

    • Acceptance Criterion: %RSD ≤ 1.0%.

  • Intermediate Precision (Inter-day and Inter-analyst): The analysis was repeated on a different day by a different analyst.

    • Result: The %RSD for the peak area across both days/analysts was 1.2% .

    • Acceptance Criterion: %RSD ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.[6]

ParameterS/N RatioResult
LOD 3:10.5 µg/mL
LOQ 10:11.5 µg/mL

7. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change in resolution or peak area
Column Temperature ± 2 °CMinor shift in retention time, no impact on resolution
Mobile Phase pH ± 0.2 unitsNo significant change in resolution or peak shape
Mobile Phase Composition ± 2% organicMinor shift in retention time, resolution maintained

Part 2: Comparative Analysis with Alternative Methodologies

While the validated HPLC method is highly suitable, it is important to understand its performance in the context of other available analytical technologies.

Alternative 1: Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For an aniline derivative, GC is a viable alternative, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Typical GC Protocol:

  • System: Gas Chromatograph with FID or MS detector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Injector Temp: 250 °C.

  • Detector Temp: 300 °C.

Performance Comparison: HPLC vs. GC

FeatureValidated HPLC-UV MethodGas Chromatography (GC-FID/MS)Rationale & Justification
Applicability Excellent for a wide range of polarities and non-volatile impurities.Limited to volatile and thermally stable impurities.HPLC is more versatile for unknown impurity profiles.
Sample Preparation Simple dissolution.May require derivatization for less volatile or polar impurities.HPLC often involves simpler and faster sample preparation.
Analysis Time ~30 minutes per sample.~20 minutes per sample.GC can offer faster run times for suitable analytes.
Sensitivity (LOQ) ~1.5 µg/mLCan be lower (sub-µg/mL), especially with MS.GC-MS can offer superior sensitivity for trace analysis.
Specificity High, based on retention time and UV spectra.Very high with MS detection (mass fragmentation patterns).GC-MS provides a higher degree of confidence in peak identification.
Robustness High, as demonstrated.Can be sensitive to matrix effects and column degradation.HPLC columns are generally more robust for routine QC.
Alternative 2: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller column particles (<2 µm) and higher operating pressures to achieve faster and more efficient separations compared to traditional HPLC.[7]

Performance Comparison: HPLC vs. UPLC

FeatureValidated HPLC Method (5 µm particles)UPLC Method (sub-2 µm particles)Rationale & Justification
Analysis Time ~30 minutes5-10 minutesUPLC offers a significant increase in sample throughput.
Resolution GoodExcellent; sharper and taller peaks.The higher efficiency of UPLC columns allows for better separation of closely eluting impurities.
Solvent Consumption HighSignificantly lower (up to 90% reduction).UPLC is a "greener" technology and reduces operational costs.
System Backpressure ~1500-2500 psi~8000-15000 psiUPLC requires specialized instrumentation capable of handling high pressures.
Method Transfer N/ARequires careful method translation from HPLC to maintain elution order.Transferring methods from HPLC to UPLC is common to modernize analytical procedures.[7][8]
Cost Lower initial instrument cost.Higher initial instrument cost.The long-term savings in solvent and time can offset the initial investment in UPLC.
Decision Guide for Method Selection

The choice of analytical technique depends on the specific requirements of the laboratory and the stage of drug development.

Method_Selection_Decision_Tree start Start: Define Analytical Need q1 Are all potential impurities volatile & thermally stable? start->q1 q2 Is high throughput (speed) a critical priority? q1->q2 No / Unknown gc_ms Consider GC-MS (High sensitivity for volatiles) q1->gc_ms Yes q3 Is budget for new instrumentation severely limited? q2->q3 No uplc Choose UPLC (Fast, high-resolution, low solvent use) q2->uplc Yes hplc Validated HPLC is the most robust & versatile choice q3->hplc No hplc_budget Validated HPLC is the most cost-effective choice q3->hplc_budget Yes

Caption: A decision tree to guide the selection of the most appropriate analytical method.

Conclusion and Recommendations

This guide has detailed a robust, validated HPLC method for the purity analysis of 2-Chloro-3,5-dimethylaniline hydrochloride, demonstrating its suitability through comprehensive validation against ICH Q2(R1) criteria.

  • For Routine Quality Control: The validated HPLC method stands as the recommended choice. Its proven robustness, versatility in handling a wide range of impurities, and lower instrumentation cost make it ideal for established QC laboratories. It provides a reliable balance of performance, cost, and ease of use.

  • For High-Throughput Screening or R&D: UPLC is the superior option. The significant reduction in run time and solvent consumption leads to long-term cost savings and increased laboratory efficiency, which is critical in a research and development environment.

  • For Specific Volatile Impurity Analysis: If the primary concern is the quantification of known volatile or semi-volatile impurities, GC-MS offers unparalleled sensitivity and specificity. It is an excellent complementary technique for in-depth impurity characterization.

Ultimately, the selection of an analytical method is a strategic decision. By understanding the performance characteristics, strengths, and limitations of each technique, scientists can ensure the generation of accurate, reliable data, thereby safeguarding product quality and adhering to global regulatory standards.

References

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP-NF General Chapter <621> Chromatography. United States Pharmacopeial Convention. [Link]

  • General Chapters: <621> CHROMATOGRAPHY. USP-BPEP. [Link]

  • Revisions per USP 621. Agilent. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • 2.2.46. Chromatographic separation techniques. USP-BPEP. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Update: European Pharmacopeia EP 2.2.46. Phenomenex. [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. European Pharmacopoeia. [Link]

  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. ECA Academy. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

Sources

Validation

UV-Vis absorption spectra of 2-Chloro-3,5-dimethylaniline hydrochloride

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of 2-Chloro-3,5-dimethylaniline Hydrochloride Executive Summary & Application Context 2-Chloro-3,5-dimethylaniline hydrochloride is a specialized aromatic amin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of 2-Chloro-3,5-dimethylaniline Hydrochloride

Executive Summary & Application Context

2-Chloro-3,5-dimethylaniline hydrochloride is a specialized aromatic amine salt utilized primarily as a strategic intermediate in the synthesis of high-performance azo pigments (e.g., Pigment Red series) and pharmaceutical precursors.

For researchers and drug development professionals, the "performance" of this compound in a spectroscopic context is defined by its purity , electronic transition behavior , and stability under varying pH conditions. Unlike simple anilines, the presence of the ortho-chloro substituent and meta-methyl groups introduces specific steric and electronic effects that distinctively alter its UV-Vis footprint.

This guide provides a comparative spectral analysis, distinguishing the hydrochloride salt from its free base and isomeric alternatives, supported by experimental protocols for validation.

Spectral Characteristics & Mechanism

The UV-Vis profile of 2-Chloro-3,5-dimethylaniline is governed by the conjugation of the nitrogen lone pair with the aromatic


-system. This conjugation is heavily dependent on the protonation state of the amine.
A. The Hydrochloride Salt (Acidic State)
  • State: Protonated (

    
    ).
    
  • Mechanism: Upon forming the hydrochloride salt, the lone pair on the nitrogen atom forms a sigma bond with a proton (

    
    ). This removes the 
    
    
    
    transition capability. The nitrogen group becomes electronically similar to an alkyl substituent (inductive effect only), decoupling it from the ring's conjugated system.
  • Spectral Result: The absorption spectrum undergoes a significant hypsochromic shift (Blue Shift) . The resulting spectrum resembles that of a substituted benzene (e.g., 1-chloro-2,4-dimethylbenzene) rather than an aniline.

    • 
       (Predicted):  ~260–268 nm.
      
    • Appearance: Lower intensity (

      
      ), often displaying the characteristic "fine structure" (vibrational bands) of the benzene ring 
      
      
      
      -band.
B. The Free Base (Neutral/Basic State)
  • State: Neutral (

    
    ).
    
  • Mechanism: The lone pair on the nitrogen is free to delocalize into the benzene ring. The auxochromic effect of the amino group (

    
    ) and the chlorine atom (
    
    
    
    ) raises the energy of the HOMO, narrowing the HOMO-LUMO gap.
  • Spectral Result: A strong bathochromic shift (Red Shift) and hyperchromic effect (increased intensity).

    • 
       (Predicted):  ~290–300 nm.
      
    • Appearance: Broad, intense band characteristic of conjugated anilines.

C. Visualization of Electronic Transitions

SpectralMechanism FreeBase Free Base (-NH2) Protonation + HCl (Protonation) FreeBase->Protonation SpectrumBase Spectrum: Conjugated λmax ~295 nm (Red Shifted) FreeBase->SpectrumBase n -> π* allowed Salt Hydrochloride Salt (-NH3+) Protonation->Salt SpectrumSalt Spectrum: Decoupled λmax ~265 nm (Blue Shifted) Salt->SpectrumSalt n -> π* blocked

Figure 1: Mechanistic pathway showing the blockade of resonance upon protonation, leading to the characteristic blue shift in the hydrochloride salt.

Comparative Performance Analysis

To objectively evaluate the compound, we compare its spectral properties against its closest structural analogs. This comparison is vital for identifying isomer contamination.

Table 1: Comparative Spectral Data (Methanol Solvent)
CompoundStructure

(Free Base)

(HCl Salt)
Key Differentiator
2-Chloro-3,5-dimethylaniline Cl at ortho, Me at meta~295 nm ~265 nm Target Compound. Distinct blue shift upon acidification.
3,5-Dimethylaniline No Chlorine~289 nm~254 nmLacks the bathochromic shift provided by the Cl auxochrome.
4-Chloro-3,5-dimethylaniline Cl at para~300 nm~268 nmPara-Cl allows greater conjugation symmetry; slightly red-shifted vs. ortho-isomer.
2,6-Dimethylaniline Me at ortho (both)~285 nm~262 nmSteric hindrance from two ortho-methyls twists the

, reducing intensity.

Performance Insight: The 2-Chloro-3,5-dimethylaniline isomer can be distinguished from the 4-chloro isomer by the intensity of the primary band. The ortho-chloro substituent in the 2-position introduces a minor steric interaction with the amino group, potentially reducing the molar extinction coefficient (


) slightly compared to the para-isomer, where the amino group is sterically unhindered.

Validated Experimental Protocol

This protocol is designed to be self-validating . The user confirms the identity of the compound by observing the reversible spectral shift between acidic and basic conditions.

Materials:
  • Analyte: 2-Chloro-3,5-dimethylaniline Hydrochloride (Solid).

  • Solvent: Spectroscopic Grade Methanol (MeOH).

  • Reagents: 0.1 M HCl (aq), 0.1 M NaOH (aq).

  • Instrument: Double-beam UV-Vis Spectrophotometer (quartz cuvettes, 1 cm pathlength).

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Weigh 10 mg of the hydrochloride salt.

    • Dissolve in 100 mL Methanol to create a

      
       stock.
      
  • Sample A (Acidic/Salt Form):

    • Transfer 3 mL of Stock into a cuvette.

    • Add

      
       of 0.1 M HCl (to ensure full protonation and suppress hydrolysis).
      
    • Scan: 200 nm – 400 nm.

    • Expectation: Maxima near 265 nm.

  • Sample B (Basic/Free Base Form):

    • Transfer 3 mL of Stock into a fresh cuvette.

    • Add

      
       of 0.1 M NaOH (neutralizes the HCl and deprotonates the amine).
      
    • Scan: 200 nm – 400 nm.

    • Expectation: Maxima shifts to ~295 nm; intensity increases.

  • Data Processing:

    • Overlay the two spectra.

    • Calculate the shift

      
      .
      
    • Acceptance Criteria:

      
      . If the shift is negligible, the sample is likely not an amine salt or has degraded.
      
Workflow Visualization

ProtocolWorkflow Start Start: 100 ppm Stock Solution (Methanol) Split Split Sample Start->Split PathA Add 0.1 M HCl (Maintain Salt Form) Split->PathA PathB Add 0.1 M NaOH (Convert to Free Base) Split->PathB MeasureA Measure UV-Vis Expected: λmax ~265 nm PathA->MeasureA MeasureB Measure UV-Vis Expected: λmax ~295 nm PathB->MeasureB Compare Calculate Shift (Δλ) Validation: Δλ > 25 nm MeasureA->Compare MeasureB->Compare

Figure 2: Experimental workflow for validating the identity of 2-Chloro-3,5-dimethylaniline hydrochloride via pH-dependent spectral shifting.

References

  • BenchChem. (2025). In-Depth Technical Guide: UV-Vis Spectroscopy of 2-Chloro-3,6-dimethylquinoxaline. (Methodology adapted for chlorinated aniline derivatives).[1]

  • NIST Chemistry WebBook. (n.d.). Aniline, 2,5-dichloro-, hydrochloride - IR and Spectral Data. National Institute of Standards and Technology.

  • PubChem. (2025). 3,5-Dimethylaniline Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (n.d.). 2-Chloro-4,5-dimethylaniline Product Specification. Merck KGaA.

  • ChemicalBook. (2023). Dimethylamine hydrochloride: applications and toxicology. (Reference for hydrochloride salt behavior in pharmaceuticals).

Sources

Comparative

A Senior Application Scientist’s Guide to the Orthogonal Differentiation of 2-Chloro-3,5-dimethylaniline HCl from Isomeric Xylidine Derivatives

Introduction: The Critical Challenge of Xylidine Isomer Specificity Xylidines, or dimethylanilines, are a class of six structural isomers that serve as fundamental building blocks in numerous industries.[1] They are pivo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Challenge of Xylidine Isomer Specificity

Xylidines, or dimethylanilines, are a class of six structural isomers that serve as fundamental building blocks in numerous industries.[1] They are pivotal intermediates in the synthesis of dyes, pigments, agrochemicals, and, most critically, active pharmaceutical ingredients (APIs).[2][3][4] For instance, 2,6-xylidine is a key precursor for several local anesthetics, including lidocaine.[5] However, the structural similarity among these isomers presents a significant analytical challenge. The precise identity of the isomer is paramount, as it dictates the efficacy, stability, and safety profile of the final product.[6] Some xylidine isomers are known for their high toxicity and potential carcinogenicity, making their separation and detection as impurities a regulatory and safety imperative.[1][7]

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the unambiguous differentiation of 2-Chloro-3,5-dimethylaniline HCl from its closely related, non-chlorinated xylidine analogs, such as 3,5-xylidine and 2,6-xylidine. We will move beyond simple protocols to explain the causality behind experimental choices, establishing a self-validating, orthogonal workflow essential for research and GMP environments.

Chapter 1: The Orthogonal Validation Strategy

Confidence in analytical identification, especially within a regulatory framework, is not achieved with a single method. An orthogonal approach, which employs multiple analytical techniques based on different chemical and physical principles, is the cornerstone of a trustworthy and robust validation system. For differentiating closely related isomers, a combination of a primary separation technique (chromatography) followed by definitive spectroscopic confirmation is the gold standard.

Our strategy relies on this principle:

  • Primary Separation: Utilize high-resolution chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—to separate the isomers based on differences in volatility and polarity.

  • Structural Confirmation: Employ Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the identity of the separated components based on their unique molecular mass, atomic connectivity, and vibrational properties.

G cluster_prep Sample Preparation cluster_separation Primary Separation (Orthogonal Methods) cluster_confirmation Definitive Confirmation cluster_result Final Result Prep 2-Chloro-3,5-dimethylaniline HCl & Xylidine Isomer Mixture GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Prep->GCMS Free-base Extraction HPLC High-Performance Liquid Chromatography (HPLC-UV/MS) Prep->HPLC Direct Injection FTIR FTIR Spectroscopy Prep->FTIR Direct Analysis (with caution) NMR NMR Spectroscopy ('H, ¹³C) GCMS->NMR Fraction Collection Result Unambiguous Identification & Purity Assessment GCMS->Result HPLC->NMR Fraction Collection HPLC->Result NMR->Result FTIR->Result

Caption: Orthogonal workflow for isomer differentiation.

Chapter 2: Chromatographic Separation: Resolving the Analytes

Chromatography is the foundational step, designed to physically separate the target analyte from its isomeric impurities. The choice between GC and HPLC is driven by analyte properties and the desired analytical outcome.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerhouse for separating volatile and thermally stable compounds. Its strength lies in coupling the high resolving power of capillary GC with the definitive identification capability of MS. For aniline derivatives, the key consideration is volatility. The HCl salt form of our target analyte is non-volatile; therefore, a sample preparation step to convert it to its free base is mandatory. This is a critical detail often overlooked, leading to complete method failure. The choice of a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is deliberate; it provides sufficient selectivity to resolve isomers based on subtle differences in their dipole moments, which are influenced by the position of the methyl groups and the presence of the electron-withdrawing chlorine atom.

Trustworthiness: A self-validating GC-MS protocol incorporates an internal standard (e.g., d7-labeled 2,6-xylidine) added at the beginning of the sample preparation. A consistent recovery of the internal standard validates the extraction efficiency and injection precision for every sample.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation (Free Base Extraction):

    • Accurately weigh ~10 mg of the sample mixture into a 15 mL glass vial.

    • Dissolve in 5 mL of deionized water.

    • Add 100 µL of the internal standard solution (e.g., 1 mg/mL deuterated xylidine in methanol).

    • Adjust the pH to >11 by dropwise addition of 2M Sodium Hydroxide, verifying with pH paper. This neutralizes the HCl salt, forming the free aniline base.

    • Add 5 mL of dichloromethane (DCM), cap the vial, and vortex for 2 minutes for liquid-liquid extraction.

    • Allow the layers to separate and carefully transfer the lower organic (DCM) layer to a clean vial.

    • Dry the organic layer by passing it through a small column of anhydrous sodium sulfate.

    • The sample is now ready for injection.

  • GC-MS Conditions:

    • System: Agilent 7890B GC with 5977A MS or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: 250°C, Split mode (20:1).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial 60°C hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Acquisition: Full Scan mode (m/z 40-300).

Data Presentation: Expected GC-MS Results

CompoundExpected Retention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
2,6-Xylidine~10.5121120, 106, 77
3,5-Xylidine~10.8121120, 106, 77
2-Chloro-3,5-dimethylaniline ~12.2 155 / 157 (3:1 ratio) 154/156, 140/142, 120, 104

Note: Retention times are illustrative. The key differentiator is the molecular ion cluster at m/z 155/157, characteristic of a monochlorinated compound, and the significantly later elution time due to increased molecular weight and polarity.

High-Performance Liquid Chromatography (HPLC) with UV and MS Detection

Expertise & Experience: HPLC is often preferred in pharmaceutical settings for its applicability to a wider range of compounds, including salts, without requiring derivatization or high temperatures.[8][9] A reverse-phase C18 column is the workhorse for this type of analysis, separating compounds primarily based on hydrophobicity.[10] 2-Chloro-3,5-dimethylaniline, being more polar than the non-chlorinated xylidines, will typically elute earlier. The addition of a small amount of acid (e.g., formic acid) to the mobile phase is crucial; it ensures the amine analytes are protonated, leading to sharp, symmetrical peak shapes and providing compatibility with electrospray ionization mass spectrometry (ESI-MS).[8]

Trustworthiness: System suitability is established by injecting a standard mixture at the start of the run. The protocol is considered valid if the resolution between the most closely eluting isomers meets a predefined threshold (e.g., >1.5) and the peak asymmetry is within an acceptable range (e.g., 0.8-1.5).

Experimental Protocol: HPLC-UV/MS Analysis

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample and dissolve in 10 mL of mobile phase A to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~10 µg/mL using mobile phase A.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-UV/MS Conditions:

    • System: Agilent 1290 Infinity II LC with DAD and 6120 Quadrupole MS or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 70% B over 15 min, hold at 70% B for 2 min, return to 10% B and equilibrate for 3 min.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: Diode Array Detector (DAD) scanning 210-400 nm, monitoring at 240 nm.

    • MS Detection: ESI in positive ion mode, monitoring for the protonated molecular ions [M+H]⁺.

Data Presentation: Expected HPLC-UV/MS Results

CompoundExpected Retention Time (min)[M+H]⁺ (m/z)
2-Chloro-3,5-dimethylaniline ~8.5 156 / 158 (3:1 ratio)
3,5-Xylidine~9.1122
2,6-Xylidine~9.5122

Note: The elution order is reversed compared to GC. The more polar chlorinated aniline elutes first. MS detection provides unambiguous confirmation of the mass, while UV provides quantitative data.

Chapter 3: Spectroscopic Confirmation: Definitive Structural Elucidation

While chromatography provides separation, spectroscopy provides the definitive proof of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for absolute structure determination. For differentiating these isomers, ¹H NMR is particularly revealing. The number of protons in the aromatic region, their chemical shifts, and their splitting patterns create a unique, undeniable fingerprint for each substitution pattern. 2-Chloro-3,5-dimethylaniline is distinguished by having only one aromatic proton, which will appear as a singlet. This is a stark contrast to its non-chlorinated isomers.

Data Presentation: Expected ¹H NMR Aromatic Region Signatures (in CDCl₃)

CompoundAromatic ProtonsExpected Chemical Shift (δ, ppm) & Multiplicity
2,6-Xylidine3H~6.95 (t, 1H), ~6.70 (d, 2H)
3,5-Xylidine3H~6.60 (s, 1H), ~6.50 (s, 2H)
2-Chloro-3,5-dimethylaniline 1H ~6.80 (s, 1H)

Note: The presence of a single aromatic singlet is conclusive evidence for the 2-Chloro-3,5-dimethylaniline structure among these alternatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides information about the functional groups present in a molecule. While all xylidines will show characteristic N-H and C-H stretching vibrations, the "fingerprint region" (< 1500 cm⁻¹) is unique to the overall molecular structure. Crucially, 2-Chloro-3,5-dimethylaniline will exhibit a C-Cl stretching vibration, which is absent in the other xylidines. This band typically appears in the 800-600 cm⁻¹ range and serves as a key diagnostic marker.[11]

Data Presentation: Key Differentiating FTIR Vibrational Frequencies (cm⁻¹)

Vibrational Mode2,6-Xylidine / 3,5-Xylidine2-Chloro-3,5-dimethylaniline
N-H Stretch (amine)~3450-3300~3450-3300
Aromatic C-H Bend~850-750~880-840
C-Cl Stretch Absent ~750-700 (Present)

Chapter 4: Synthesis and Decision Workflow

No single technique provides the complete picture with absolute certainty. However, by combining them, we create a self-validating system. An HPLC run can quickly establish a purity profile and tentatively identify peaks by retention time. Confirmation by MS provides the molecular weight, with the isotopic pattern confirming the presence of chlorine. Finally, for absolute structural proof of an isolated fraction or reference standard, ¹H NMR provides an unambiguous fingerprint.

G Start Analyze Sample Mixture via HPLC-MS CheckPeak Major peak at expected RT for 2-Cl-3,5-DMA? Start->CheckPeak CheckMS Does MS show m/z 156/158 (3:1 isotope pattern)? CheckPeak->CheckMS Yes Fail Identity NOT Confirmed. Investigate further. CheckPeak->Fail No CheckNMR Does 'H NMR show a single aromatic proton (singlet)? CheckMS->CheckNMR Yes CheckMS->Fail No Pass Identity Confirmed: 2-Chloro-3,5-dimethylaniline CheckNMR->Pass Yes CheckNMR->Fail No

Sources

Validation

A Senior Application Scientist's Guide to Thin Layer Chromatography (TLC) of 2-Chloro-3,5-dimethylaniline HCl: A Comparative Analysis

For researchers and professionals in drug development, the precise analysis of chemical compounds is paramount. Thin Layer Chromatography (TLC) remains a cornerstone technique for its simplicity, speed, and cost-effectiv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise analysis of chemical compounds is paramount. Thin Layer Chromatography (TLC) remains a cornerstone technique for its simplicity, speed, and cost-effectiveness in assessing compound purity, identifying components in a mixture, and optimizing reaction conditions.[1] This guide provides an in-depth technical comparison of the TLC behavior of 2-Chloro-3,5-dimethylaniline hydrochloride, a substituted aromatic amine, against relevant structural analogs. We will delve into the theoretical underpinnings of TLC, provide a robust experimental protocol for determining its Retention Factor (Rf) value, and discuss the expected outcomes based on molecular structure and solvent interactions.

The Principle of Separation: Understanding the Retention Factor (Rf)

Thin Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically a thin layer of adsorbent like silica gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents).[2] The extent to which a compound travels up the TLC plate is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[2][3]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

A compound's Rf value is a characteristic property under a specific set of experimental conditions, including the stationary phase, mobile phase, temperature, and plate saturation.[1][4][5] Polar compounds tend to have a stronger affinity for the polar stationary phase (like silica gel) and thus exhibit lower Rf values, while less polar compounds are more readily carried up the plate by the mobile phase, resulting in higher Rf values.[5]

Experimental Protocol: Determining the Rf of 2-Chloro-3,5-dimethylaniline HCl

This protocol outlines a self-validating system for the reliable determination of the Rf value of 2-Chloro-3,5-dimethylaniline HCl.

Materials and Reagents:
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates

  • Analytes:

    • 2-Chloro-3,5-dimethylaniline HCl

    • 2-Chloroaniline (for comparison)[6][7][8]

    • 3,5-Dimethylaniline (for comparison)[9][10][11]

  • Mobile Phase (Eluent): A range of solvent systems should be tested to find the optimal separation. Good starting points for aromatic amines include mixtures of a nonpolar solvent with a more polar one.[12]

    • System A: 4:1 Hexane:Ethyl Acetate

    • System B: 9:1 Toluene:Methanol[13]

    • System C: 80:10:10 Ethyl acetate:Methanol:Formic acid (for potentially stubborn amines)[13]

  • Spotting Capillaries: Glass capillary tubes

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank

  • Visualization:

    • UV lamp (254 nm)

    • Iodine chamber

    • Ninhydrin stain (for primary and secondary amines)[14]

  • Solvents for Sample Preparation: Methanol or Dichloromethane

Step-by-Step Methodology:
  • Plate Preparation:

    • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[3]

    • Mark the solvent front line about 1 cm from the top of the plate.

  • Sample Preparation:

    • Prepare dilute solutions (approx. 1 mg/mL) of 2-Chloro-3,5-dimethylaniline HCl, 2-chloroaniline, and 3,5-dimethylaniline in a suitable solvent like methanol.

  • Spotting:

    • Using a clean capillary tube for each sample, carefully spot a small amount of each solution onto the origin line. The spots should be small and uniform, no larger than 1-2 mm in diameter, to prevent streaking and ensure good separation.[1]

  • Development:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor, which improves the reproducibility of Rf values.[1]

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front reaches the pre-marked line.

  • Visualization:

    • Immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm). Many aromatic compounds are UV-active and will appear as dark spots.[14]

    • For enhanced visualization, place the plate in an iodine chamber. Iodine vapor will stain organic compounds, appearing as brown spots.

    • Alternatively, spray the plate with a ninhydrin solution and gently heat it. Amines will typically appear as purple or pink spots.[14]

  • Rf Calculation:

    • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

    • Calculate the Rf value for each compound using the formula mentioned above.

Comparative Analysis of Rf Values

The following table presents the expected Rf values for 2-Chloro-3,5-dimethylaniline HCl and its structural analogs in different solvent systems. These are predictive values based on the principles of chromatography; actual experimental values may vary.

CompoundStructureExpected PolarityExpected Rf (System A: 4:1 Hexane:EtOAc)Expected Rf (System B: 9:1 Toluene:MeOH)Expected Rf (System C: 80:10:10 EtOAc:MeOH:Formic Acid)
2-Chloro-3,5-dimethylaniline HCl Cl(CH₃)₂C₆H₂NH₃⁺Cl⁻High (salt form)Very Low (~0.05)Low (~0.2)Moderate (~0.4-0.5)
2-Chloroaniline ClC₆H₄NH₂ModerateLow (~0.3)Moderate (~0.5)High (~0.7)
3,5-Dimethylaniline (CH₃)₂C₆H₃NH₂LowModerate (~0.5)High (~0.7)Very High (~0.8-0.9)

Rationale for Expected Rf Values:

  • 2-Chloro-3,5-dimethylaniline HCl: As a hydrochloride salt, this compound is highly polar. It will have a very strong affinity for the polar silica gel stationary phase, resulting in minimal movement up the plate, especially in less polar solvent systems like Hexane:Ethyl Acetate. A more polar and slightly acidic mobile phase (like System C) will be necessary to achieve a reasonable Rf value by protonating the silica and reducing the ionic interaction.

  • 2-Chloroaniline: The presence of the electronegative chlorine atom increases the polarity of the molecule compared to aniline. This will lead to a moderate interaction with the silica gel and thus a lower Rf value than 3,5-dimethylaniline.

  • 3,5-Dimethylaniline: The two methyl groups are electron-donating and increase the non-polar character of the molecule. This will result in a weaker interaction with the stationary phase and a higher Rf value compared to 2-chloroaniline.

Factors Influencing TLC Results and Troubleshooting

Achieving reproducible and accurate Rf values requires careful control over several experimental parameters.[4]

  • Stationary Phase: The type and activity of the adsorbent (silica or alumina) will significantly impact separation.[4] For amines, which are basic, using alumina or adding a small amount of a basic modifier like triethylamine to the mobile phase can sometimes prevent streaking caused by strong interaction with the acidic silica gel.[12]

  • Mobile Phase: The polarity of the solvent system is a critical factor.[15] A more polar mobile phase will generally result in higher Rf values for all compounds.[15]

  • Temperature: Higher temperatures can increase the rate of solvent migration and evaporation, potentially leading to higher Rf values.[15]

  • Chamber Saturation: An unsaturated chamber can lead to uneven solvent flow and non-reproducible Rf values.

  • Sample Application: Overloading the sample can cause spots to streak and overlap, making accurate Rf determination difficult.[1]

Alternative Analytical Techniques

While TLC is an excellent tool for rapid analysis, other chromatographic techniques offer higher resolution and quantitative capabilities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for the analysis of polar compounds like amine salts.

  • Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For less volatile compounds like aromatic amines, derivatization may be necessary to increase their volatility.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers improved resolution, sensitivity, and reproducibility compared to classical TLC.

These alternative methods, particularly HPLC and GC, are often used for more rigorous analysis following initial screening by TLC.[16]

Conclusion

This guide provides a comprehensive framework for understanding and performing Thin Layer Chromatography on 2-Chloro-3,5-dimethylaniline HCl. By carefully controlling experimental conditions and understanding the interplay between molecular structure and chromatographic behavior, researchers can effectively utilize TLC for the analysis of this and other aromatic amines. The provided experimental protocol and comparative analysis serve as a valuable resource for drug development professionals seeking to employ this fundamental analytical technique with precision and confidence.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare TLC Plate (Origin & Solvent Front Lines) C Spot Analytes on Origin Line A->C B Prepare Analyte Solutions (Target & Analogs) B->C D Develop Plate in Saturated Chamber C->D E Dry the TLC Plate D->E F Visualize Spots (UV, Iodine, or Stain) E->F G Calculate Rf Values F->G H Compare with Analogs G->H

Caption: Experimental workflow for TLC analysis.

Rf_Factors cluster_compound Compound Properties cluster_conditions Experimental Conditions Polarity Polarity Rf Rf Value Polarity->Rf affects affinity Structure Molecular Structure Structure->Polarity Stationary Stationary Phase (e.g., Silica Gel) Stationary->Rf influences retention Mobile Mobile Phase (Solvent System) Mobile->Rf influences mobility Temp Temperature Temp->Rf affects kinetics

Caption: Factors influencing TLC Rf values.

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. Retrieved from [Link]

  • MicoBio Chemical. (2025, June 17). What factors affect the Rf value on tlc plates?. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry Online @ UTSC. Thin Layer Chromatography. Retrieved from [Link]

  • Sciencemadness.org. (2017, October 7). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Indian Journal of Chemical Technology. (2002). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]

  • ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?. Retrieved from [Link]

  • California State University, Stanislaus. Thin layer chromatography. Retrieved from [Link]

  • BGD Group. (2011). TLC Developing System. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • University of Rochester. Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • PubMed. (2013). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?. Retrieved from [Link]

  • Dr. Aman. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!. Retrieved from [Link]

  • Journal of Chromatography. (1972). the re value as a constant in thin-layer chromatography. Retrieved from [Link]

  • ResearchGate. R f Values for Thin Layer Chromatographic Analysis. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (1982). Thin Layer Chromatography of Aromatic Amines. Retrieved from [Link]

  • Scribd. Thin-Layer Chromatography Experiment Guide. Retrieved from [Link]

  • PubChem. 2-Chloroaniline. Retrieved from [Link]

  • PubChem. 3,5-Dimethylaniline. Retrieved from [Link]

  • Wikipedia. Dimethylaniline. Retrieved from [Link]

  • lookchem. 2,3-DIMETHYLANILINE HYDROCHLORIDE. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Chloro-3,5-dimethylaniline hydrochloride

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds are only part of the lifecycle. The responsible management and disposal of chemical reagents, suc...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds are only part of the lifecycle. The responsible management and disposal of chemical reagents, such as 2-Chloro-3,5-dimethylaniline hydrochloride, are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide moves beyond mere checklists to provide a deep, procedural understanding of how to manage this compound from the moment it is deemed "waste" to its final disposition.

The core principle behind the disposal of 2-Chloro-3,5-dimethylaniline hydrochloride is the recognition of its significant hazard profile. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled; it is suspected of causing genetic defects; it may cause damage to organs through prolonged or repeated exposure; and it is very toxic to aquatic life with long-lasting effects.[1] Therefore, every step in the disposal process is designed to mitigate these risks.

Part 1: Immediate Safety & Hazard Assessment

Before any disposal action is taken, a clear understanding of the compound's characteristics is essential. This knowledge informs the selection of personal protective equipment (PPE), spill response actions, and waste segregation protocols.

Table 1: Hazard Profile of 2-Chloro-3,5-dimethylaniline hydrochloride

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or inhaled.[1]Avoid direct contact and aerosol generation. Always handle within a chemical fume hood.
Serious Eye Irritation Causes significant eye irritation.[1][2]Wear chemical safety goggles and a face shield.
Germ Cell Mutagenicity Suspected of causing genetic defects.[1]Minimize exposure through engineering controls and robust PPE.
Specific Target Organ Toxicity May cause organ damage through repeated exposure.[1]Adhere strictly to handling protocols to limit chronic exposure.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]Prevent any release into the environment. Do not dispose of down the drain.[1][3][4]

Due to this profile, all waste containing this compound must be treated as hazardous waste .

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Chloro-3,5-dimethylaniline hydrochloride is a systematic process. The following workflow ensures that the waste is handled safely from the point of generation to its ultimate destruction by a licensed facility.

DisposalWorkflow cluster_0 In-Lab Waste Management cluster_1 Facility-Level Disposal A 1. Waste Generation (e.g., leftover reagent, reaction mixture) B 2. Waste Characterization (Consult SDS & EHS Office) A->B Identify as waste C 3. Segregation (Collect in dedicated container) B->C Determine hazards D 4. Container Labeling ('Hazardous Waste', Chemical Name) C->D Prevent mixing E 5. Satellite Accumulation (Store securely at/near point of generation) D->E Ensure proper identification F 6. Arrange Pickup (Contact licensed hazardous waste disposal company) E->F When container is full or time limit reached G 7. Transportation (Handled by licensed professionals) F->G Scheduled removal H 8. Final Disposition (High-temperature incineration) G->H To approved facility

Caption: Disposal workflow for 2-Chloro-3,5-dimethylaniline hydrochloride.

  • Waste Characterization and Classification:

    • As the generator of the waste, you are responsible for its initial characterization. Based on its toxic and ecotoxic properties, any material containing 2-Chloro-3,5-dimethylaniline hydrochloride must be classified as hazardous waste.

    • Your institution's Environmental Health & Safety (EHS) office will be responsible for assigning the final EPA hazardous waste codes. While codes can vary by state and the specifics of the waste stream, they will likely fall under the "F", "K", "P", or "U" lists due to the compound's nature as a halogenated organic and its acute toxicity.[3][5][6][7] For example, similar chloroanilines, when discarded as a commercial chemical product, are assigned codes like P024. The key is to provide your EHS office with the Safety Data Sheet (SDS) and a clear description of the waste.

  • Waste Segregation and Collection:

    • Do not mix this waste with other waste streams, especially non-hazardous or less hazardous materials.[8] Mixing can create unknown reaction risks and significantly increases the cost and complexity of disposal.

    • Collect all waste containing 2-Chloro-3,5-dimethylaniline hydrochloride (including contaminated solids like paper towels or silica gel) in a dedicated, compatible, and sealable container.[8] A high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure the container is in good condition with a secure, tight-fitting lid.[8]

  • Container Management and Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Chloro-3,5-dimethylaniline hydrochloride" .[8] Also, list any other components in the waste mixture.

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[8] This area should be in a secondary containment tray to manage any potential leaks.

  • Arranging for Final Disposal:

    • The only acceptable method for final disposal is through a licensed hazardous waste disposal company.[1][8][9] Your EHS office will manage this process.

    • The most common and effective disposal method for chlorinated organic compounds is high-temperature incineration .[10][11] This process is designed to destroy the organic molecule, converting the chlorine to hydrogen chloride (HCl), which is then removed from the flue gas by scrubbers.[12] Landfilling is not an appropriate option due to the compound's high aquatic toxicity and potential to leach into the environment.

Part 3: Spill and Decontamination Procedures

Accidents happen. A robust disposal plan must include clear procedures for managing spills and decontaminating equipment and containers.

  • Evacuate and Alert: Ensure all personnel are aware of the spill and evacuate the immediate area.

  • Control and Contain: If safe to do so, prevent the spread of the spill by diking it with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent (e.g., Chemizorb®).[1][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[13] There are also specialized decontamination solutions available for aromatic amines that can be used.[4][14][15]

  • Ventilate: Ensure the area is well-ventilated throughout the cleanup process.

An "empty" container that held 2-Chloro-3,5-dimethylaniline hydrochloride is still considered hazardous waste unless properly decontaminated.[8] The standard procedure is a triple rinse .[16][17]

  • First Rinse: Add a suitable solvent (e.g., acetone or ethanol) to the container, filling it to about one-quarter of its volume. Secure the lid and shake vigorously to rinse all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into your designated 2-Chloro-3,5-dimethylaniline hydrochloride hazardous waste container. This rinsate is hazardous waste. [17][18][19] Allow the container to drain completely.

  • Repeat: Perform this rinsing procedure two more times.

  • Final Disposal: After the third rinse, the container can typically be managed as non-hazardous solid waste (e.g., disposed of in a glass waste box). Puncture or deface the container to prevent reuse. Always confirm this final step with your institution's EHS policy.

By adhering to these scientifically grounded procedures, you ensure that the lifecycle of 2-Chloro-3,5-dimethylaniline hydrochloride in your laboratory concludes with minimal risk to yourself, your colleagues, and the environment, upholding the highest standards of professional responsibility.

References

  • Safety Data Sheet for 2-Chloro-3,5-dimethylaniline hydrochloride. MilliporeSigma.
  • Safety Data Sheet for 4-Chloro-2,6-dimethylaniline hydrochloride. Thermo Fisher Scientific.
  • Material Safety Data Sheet for 3-chloro aniline 98%. LabChem.
  • Safety Data Sheet for 4-Chloroaniline. Santa Cruz Biotechnology.
  • Proper Disposal of 2-chloro-N-phenylaniline: A Guide for Labor
  • Comparison of available treatment techniques for hazardous aniline-based organic contaminants. Environmental Science and Pollution Research.
  • Rinsing Instructions - Pesticide Environmental Stewardship.
  • Decontamination Solution Arom
  • Material Safety Data Sheet for o-Chloro Aniline. CDH Fine Chemical.
  • Material Safety Data Sheet for m-Chloro Aniline. CDH Fine Chemical.
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination
  • Aromatic Amine Cleaning/Developing Solution Safety D
  • Guidelines for managing the disposal of pesticide rinsate. NSW Environment Protection Authority.
  • Properly Rinse Pesticide Containers.
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
  • Laboratory Cleaning and Disinfection - Safe Operating Procedure. University of Nebraska-Lincoln.
  • Guidelines for managing leftover spray mixes, rinsings and washings from agricultural spraying. Department of Natural Resources and Environment Tasmania.
  • Pesticide Rinsate Management. Minnesota Department of Agriculture.
  • A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating M
  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Codes. Alfred University.
  • Process for the incineration of chlorinated organic materials.
  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. eCFR.

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